N-Ethylacetamide-PEG2-Br
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H16BrNO3 |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]-N-ethylacetamide |
InChI |
InChI=1S/C8H16BrNO3/c1-2-10-8(11)7-13-6-5-12-4-3-9/h2-7H2,1H3,(H,10,11) |
InChI Key |
CJWTZNUACNANNN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)COCCOCCBr |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of N-Ethylacetamide-PEG2-Br in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins previously considered "undruggable." The efficacy of these heterobifunctional molecules is critically dependent on the linker component that connects the target protein binder and the E3 ligase ligand. This technical guide delves into the core mechanism of action of a specific and widely utilized linker, N-Ethylacetamide-PEG2-Br, in the context of PROTACs. We will explore its structural contributions to ternary complex formation, its impact on PROTAC potency and selectivity, and provide a framework for its application in targeted protein degradation.
Introduction to PROTAC Technology and the Role of Linkers
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] The linker is not merely a passive spacer; its length, composition, and attachment points are critical determinants of a PROTAC's biological activity.[3]
The primary function of the PROTAC is to induce the formation of a ternary complex between the POI and the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another catalytic cycle of degradation.[4]
This compound: A Key Building Block for PROTACs
This compound is a commercially available, bifunctional linker that has gained prominence in the synthesis of PROTACs. It belongs to the polyethylene (B3416737) glycol (PEG) class of linkers, which are favored for their ability to enhance the solubility and cell permeability of the resulting PROTAC molecule.[5]
The structure of this compound consists of three key functional components:
-
An N-ethylacetamide group: This moiety can participate in hydrogen bonding and other non-covalent interactions, potentially influencing the conformation of the PROTAC and the stability of the ternary complex.
-
A diethylene glycol (PEG2) spacer: This flexible chain provides the necessary length and spatial orientation for the two ligands to simultaneously bind their respective proteins. The hydrophilicity of the PEG unit can improve the overall physicochemical properties of the PROTAC.
-
A terminal bromine atom: This serves as a reactive handle for covalent attachment to either the POI ligand or the E3 ligase ligand during PROTAC synthesis.
Mechanism of Action of this compound in PROTACs
The this compound linker plays a multifaceted role in the mechanism of action of a PROTAC. Its influence can be dissected into several key aspects:
Facilitating Ternary Complex Formation
The length and flexibility of the PEG2 spacer are crucial for enabling the formation of a stable and productive ternary complex. A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing complex formation. Conversely, a linker that is too long might result in an unstable or non-productive complex where the ubiquitination sites on the POI are not optimally positioned relative to the E2 enzyme. The this compound linker provides a balance of length and flexibility that has proven effective in numerous PROTAC designs.
Modulating Ternary Complex Stability and Cooperativity
The chemical nature of the linker can influence the stability of the ternary complex. The N-ethylacetamide group, with its potential for hydrogen bonding, can contribute to favorable intramolecular and intermolecular interactions within the complex, thereby enhancing its stability. This can lead to increased cooperativity, where the binding of one protein to the PROTAC enhances the binding of the second protein.
Impact on Physicochemical Properties and Cell Permeability
A significant challenge in PROTAC development is achieving adequate cell permeability due to their relatively large size and molecular weight. The incorporation of hydrophilic PEG units, such as the one in this compound, can help to mitigate this issue by improving the solubility of the PROTAC molecule. This enhancement in solubility can, in turn, positively impact cell permeability and overall oral absorption.[5]
Experimental Protocols
While specific experimental data for a PROTAC utilizing the this compound linker is not publicly available in peer-reviewed literature, this section provides generalized protocols for the synthesis and evaluation of such a PROTAC.
General Synthesis of a PROTAC using this compound
The synthesis of a PROTAC typically involves a multi-step process. The this compound linker can be incorporated by reacting its terminal bromine with a nucleophilic group (e.g., a phenol, amine, or thiol) on either the POI ligand or the E3 ligase ligand.
Example Reaction Scheme:
Materials:
-
POI ligand with a suitable nucleophilic handle (e.g., -OH, -NH2, -SH)
-
E3 ligase ligand with a suitable nucleophilic handle
-
This compound
-
A suitable base (e.g., potassium carbonate, cesium carbonate, or DIPEA)
-
Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)
Procedure:
-
Dissolve the POI ligand and a slight excess of the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the intermediate product (POI Ligand-Linker) using column chromatography.
-
In a separate reaction, dissolve the purified intermediate and the E3 ligase ligand with a base in an anhydrous solvent.
-
Stir the reaction until completion.
-
Purify the final PROTAC product using preparative HPLC.
-
Confirm the structure and purity of the final PROTAC by 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
The synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (and a DMSO control) for a specified period (e.g., 24, 48, or 72 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.
Signaling Pathways and Logical Relationships
The core mechanism of PROTAC action can be visualized as a catalytic cycle.
Conclusion and Future Perspectives
This compound represents a valuable and versatile linker for the construction of effective PROTACs. Its chemical properties contribute favorably to the formation and stability of the critical ternary complex, while also enhancing the overall drug-like properties of the resulting molecule. Although specific, publicly available data for PROTACs incorporating this exact linker remains limited, the foundational principles of PROTAC design and the known benefits of PEG linkers provide a strong rationale for its continued use and exploration. Future research will likely focus on a more systematic exploration of linker composition and length, including variations of the this compound motif, to fine-tune PROTAC activity for specific targets and E3 ligases. The continued development of novel linkers will be a key driver in expanding the therapeutic potential of targeted protein degradation.
References
- 1. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Application of PEGylated Linkers in PROTAC Research, with N-Ethylacetamide-PEG2-Br as a Representative Structure
Disclaimer: Despite a comprehensive search of scientific literature and patent databases, no specific research publications detailing the synthesis and application of PROTACs using the N-Ethylacetamide-PEG2-Br linker were identified. Therefore, this guide will provide an in-depth overview of the core principles and methodologies applicable to this class of molecules, using its structure as a representative example of a PEG-based PROTAC linker. The experimental data and protocols provided are illustrative and based on common practices for similar PROTAC linkers.
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's natural protein degradation machinery.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[4][]
This guide focuses on the use of polyethylene (B3416737) glycol (PEG)-based linkers in PROTAC research, with this compound serving as a model structure. We will explore the rationale for using such linkers, their impact on PROTAC properties, and provide generalized experimental protocols for their incorporation into PROTAC synthesis and subsequent evaluation.
The Role and Structure of this compound
This compound is a bifunctional chemical linker designed for the synthesis of PROTACs. Its structure can be broken down into three key components, each with a specific function:
-
N-Ethylacetamide Cap: This terminal group is relatively small and metabolically stable. It serves to cap one end of the linker, preventing unwanted reactivity.
-
PEG2 Spacer: This consists of two repeating ethylene (B1197577) glycol units. The PEG component is central to the linker's function, imparting hydrophilicity which can improve the solubility of the often large and hydrophobic PROTAC molecule.[6][] The flexibility of the PEG chain is also thought to be crucial for allowing the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex.[8]
-
Terminal Bromine (Br): The bromine atom serves as a reactive handle for chemical conjugation. It is a good leaving group in nucleophilic substitution reactions, allowing for the covalent attachment of this linker to a nucleophilic group (such as an amine or a hydroxyl group) on either the POI-binding ligand or the E3 ligase ligand.
Data Presentation: Properties of PROTAC Linkers
The choice of linker is a critical optimization step in PROTAC design. The following table summarizes the general properties and applications of common PROTAC linker types to provide context for the use of PEG-based linkers like this compound.
| Linker Type | Representative Structure | Key Properties | Common Applications & Considerations |
| Alkyl Chains | -(CH₂)n- | Hydrophobic, flexible. | Widely used due to synthetic simplicity. Can contribute to poor solubility. Length needs to be optimized for each target. |
| PEG Chains | -(CH₂CH₂O)n- | Hydrophilic, flexible, good biocompatibility.[9] | Improves solubility and can enhance cell permeability by adopting folded conformations.[10] Length is a key parameter for optimization. |
| Alkynes/Triazoles | C≡C / Triazole ring | Rigid, can be incorporated via "click chemistry". | Offers more defined spatial orientation. The triazole ring can act as a hydrogen bond acceptor. |
| Heterocycles | Piperazine/Piperidine rings | Can introduce rigidity and improve physicochemical properties. | Used to constrain the linker conformation and can influence cell permeability and metabolic stability. |
Experimental Protocols
The following is a representative protocol for the synthesis of a PROTAC using a bromo-PEG linker like this compound. This protocol assumes the coupling of the linker to a POI ligand containing a nucleophilic amine.
Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution
Step 1: Coupling of the Linker to the POI Ligand
-
Dissolution: Dissolve the amine-containing POI ligand (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to the solution to act as a proton scavenger.
-
Linker Addition: Add this compound (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) overnight. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting intermediate (POI-Linker) by flash column chromatography on silica (B1680970) gel.
Step 2: Coupling of the POI-Linker to the E3 Ligase Ligand
The protocol for this step will depend on the functional group on the E3 ligase ligand and the corresponding functionality introduced to the POI-Linker. Assuming the E3 ligase ligand has a carboxylic acid and the linker was modified to have a terminal amine (requiring a different starting linker), a standard amide coupling would be performed.
Protocol 2: Western Blotting to Assess Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the synthesized PROTAC at various concentrations for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts, separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation at different PROTAC concentrations.
Mandatory Visualizations
References
- 1. portlandpress.com [portlandpress.com]
- 2. chempep.com [chempep.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
The Role of N-Ethylacetamide-PEG2-Br in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.
This technical guide focuses on the role of N-Ethylacetamide-PEG2-Br, a bifunctional linker incorporating a short polyethylene (B3416737) glycol (PEG) chain, in the design and development of PROTACs. We will delve into its properties, its application in PROTAC synthesis, and the impact of its structural characteristics on the efficiency of targeted protein degradation.
Core Concepts: The Function of PEG Linkers in PROTACs
Polyethylene glycol (PEG) linkers are widely utilized in PROTAC design due to their unique properties that address several challenges in developing effective protein degraders.[1] The incorporation of a PEG moiety, as seen in this compound, offers several advantages:
-
Enhanced Solubility: PROTACs are often large and hydrophobic molecules, which can lead to poor aqueous solubility and limit their therapeutic potential. The hydrophilic nature of the PEG chain improves the overall solubility of the PROTAC, facilitating its formulation and bioavailability.[2]
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving its ability to traverse the cell membrane.[3]
-
Modulation of Ternary Complex Formation: The length and flexibility of the linker are critical for the productive formation of the ternary complex (Target Protein-PROTAC-E3 Ligase). A linker that is too short may cause steric hindrance, while a linker that is too long can lead to an unstable complex. Short PEG linkers like the PEG2 moiety in this compound provide a balance of flexibility and defined length to facilitate optimal ternary complex formation.[1]
Physicochemical Properties of this compound
This compound is a chemical building block used in the synthesis of PROTACs. Its key structural features are an N-ethylacetamide group and a two-unit polyethylene glycol (PEG2) chain terminated with a bromine atom. The bromine serves as a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand during PROTAC synthesis.
| Property | Value |
| Molecular Formula | C₈H₁₆BrNO₃ |
| Molecular Weight | 269.12 g/mol |
| Appearance | Varies (typically a liquid or semi-solid) |
| Solubility | Soluble in organic solvents such as DMF and DMSO |
General Synthesis Protocol for a PROTAC Using a PEG Linker
The synthesis of a PROTAC is a multi-step process that involves the conjugation of the target protein ligand, the linker, and the E3 ligase ligand. The following is a general protocol that can be adapted for the use of this compound. This example describes the coupling of a carboxylic acid-functionalized ligand (either for the target or E3 ligase) to an amine-functionalized ligand via the PEG linker.
Step 1: Amidation to connect the first ligand to the linker.
-
Dissolve the amine-containing ligand (1 equivalent) and N-Ethylacetamide-PEG2-COOH (a carboxylic acid derivative of the linker, 1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.5 equivalents) and a base like diisopropylethylamine (DIPEA, 3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate by flash column chromatography.
Step 2: Deprotection (if necessary).
-
If the other end of the linker or the second ligand has a protecting group (e.g., a Boc group on an amine), it needs to be removed. For a Boc group, this is typically done by treating the intermediate with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
Step 3: Coupling of the second ligand.
-
Dissolve the deprotected intermediate from the previous step (1 equivalent) and the second ligand containing a compatible functional group (e.g., a carboxylic acid, 1.2 equivalents) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.5 equivalents) and a base (e.g., DIPEA, 3 equivalents).
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the final PROTAC product using preparative HPLC.
The Impact of Linker Length on Protein Degradation: A Case Study
Quantitative Data on ERα Degradation by PROTACs with Varying Linker Lengths
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 12 | >1000 | <20 |
| PROTAC 2 | 13 | 500 | ~50 |
| PROTAC 3 | 16 | 10 | >95 |
| PROTAC 4 | 20 | 250 | ~70 |
Data is representative of the trends observed in the study by Cyrus et al. and is intended for illustrative purposes.
This data clearly demonstrates that there is an optimal linker length for achieving potent protein degradation. A linker that is too short or too long results in significantly reduced degradation efficiency. This underscores the importance of the defined length provided by linkers such as this compound in the rational design of effective PROTACs.
Experimental Protocols for PROTAC Evaluation
The following are detailed experimental protocols adapted from the methodologies used in the evaluation of PROTAC efficacy.
Cell Culture and Treatment
-
Culture human cell lines (e.g., MCF-7 for ERα) in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in multi-well plates at a desired density and allow them to adhere overnight.
-
Prepare stock solutions of the PROTACs in DMSO.
-
Treat the cells with varying concentrations of the PROTACs or vehicle (DMSO) for the desired time period (e.g., 24 hours).
Western Blot Analysis for Protein Degradation
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., ERα) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express the results as a percentage of the vehicle-treated control to determine DC50 and Dmax values.
Visualizing the PROTAC Mechanism and Workflow
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Evaluation
References
An In-depth Technical Guide to the Synthesis and Characterization of N-Ethylacetamide-PEG2-Br
Affiliation: Google Research
Abstract
N-Ethylacetamide-PEG2-Br is a bifunctional chemical linker, valuable in the fields of chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive technical overview of its synthesis, purification, and characterization. Detailed experimental protocols, tabulated analytical data, and workflow diagrams are presented to guide researchers and professionals in its application.
Introduction
Bifunctional molecules have become indispensable tools in modern drug development. Linkers, such as this compound, provide a crucial bridge in constructing targeted therapies. This molecule features three key components: an N-ethylacetamide group, a flexible di-ethylene glycol (PEG2) spacer, and a reactive bromoalkyl terminus. This combination of features allows for its covalent attachment to a target-binding ligand or an E3 ligase ligand, while the PEG spacer provides optimal spatial orientation and favorable physicochemical properties. This guide outlines a representative synthetic route and the analytical methods required to ensure the identity and purity of this compound.
Synthesis Pathway and Mechanism
The synthesis of this compound is achieved through a straightforward two-step process starting from commercially available 2-(2-aminoethoxy)ethanol (B1664899).
-
Acylation: The primary amine of 2-(2-aminoethoxy)ethanol is first acylated using acetyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA). This reaction forms the stable amide bond of the N-ethylacetamide moiety.
-
Bromination: The terminal hydroxyl group of the resulting amide-alcohol is then converted to a bromide. This is typically achieved using a standard brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
This synthetic approach is efficient and allows for high yields of the desired product.
N-Ethylacetamide-PEG2-Br Linker for E3 Ligase Recruitment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's natural degradation machinery.[1][2] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker is a critical component of a PROTAC, influencing its efficacy, selectivity, and pharmacokinetic properties.[3] Among the various types of linkers, those based on polyethylene (B3416737) glycol (PEG) are frequently employed to enhance solubility and provide conformational flexibility.[4][5][6] This guide provides a detailed technical overview of the N-Ethylacetamide-PEG2-Br linker, a bifunctional building block used in the synthesis of PROTACs for E3 ligase recruitment.
This compound Linker: Structure and Properties
The this compound linker is a short-chain polyethylene glycol derivative functionalized with an N-ethylacetamide group at one end and a bromine atom at the other. This structure provides two distinct reactive handles for the sequential attachment of a protein of interest (POI) ligand and an E3 ligase ligand.
Structure:
Physicochemical Properties:
The physicochemical properties of the linker are crucial for the overall characteristics of the resulting PROTAC.
| Property | Value/Description | Reference |
| Molecular Formula | C8H16BrNO3 | |
| Molecular Weight | 254.12 g/mol | |
| Appearance | Expected to be a colorless to pale yellow oil or solid | |
| Solubility | Expected to be soluble in a range of organic solvents such as DMF, DMSO, and dichloromethane. The PEG and amide moieties enhance polarity, which can improve aqueous solubility compared to purely alkyl linkers.[4][6] | |
| Stability | The ether and amide bonds are generally stable under physiological conditions. The terminal bromine provides a reactive site for nucleophilic substitution. |
Synthesis of this compound Linker
Reaction Scheme:
A potential two-step synthesis could involve the mono-alkylation of N-ethylacetamide with a di-bromo PEG2 derivative.
Illustrative Protocol:
Step 1: Synthesis of 1-bromo-2-(2-bromoethoxy)ethane (di-bromo PEG2)
This starting material can be synthesized from 2-(2-bromoethoxy)ethanol (B1667886) through bromination using a suitable reagent like phosphorus tribromide (PBr3) or thionyl bromide (SOBr2).
Step 2: Mono-alkylation of N-ethylacetamide
-
Deprotonation of N-ethylacetamide: To a solution of N-ethylacetamide in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran (B95107) or dimethylformamide), a strong base such as sodium hydride (NaH) is added portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). The reaction is stirred at this temperature for a specified time to allow for the formation of the corresponding sodium salt.
-
Alkylation: A solution of 1-bromo-2-(2-bromoethoxy)ethane in the same solvent is then added dropwise to the reaction mixture at 0°C. The reaction is allowed to warm to room temperature and stirred for several hours to overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the desired this compound linker.
Incorporation of this compound into PROTACs
The this compound linker serves as a scaffold for the assembly of a PROTAC. The bromo- functional group allows for the attachment of one of the ligands (either for the POI or the E3 ligase) via a nucleophilic substitution reaction. The N-ethylacetamide moiety would typically be part of the final PROTAC structure, or it could be a precursor to another functional group for further conjugation. A more common approach for PROTAC synthesis involves a linker with reactive groups at both ends. For the purpose of this guide, we will assume a synthetic strategy where the bromine is reacted first, followed by modification or deprotection of the other end for the second ligation.
General Protocol for PROTAC Synthesis using a Bromo-PEG Linker:
This protocol illustrates the general steps for synthesizing a PROTAC using a bromo-functionalized PEG linker.
Step 1: Attachment of the First Ligand (e.g., E3 Ligase Ligand)
-
A nucleophilic group on the E3 ligase ligand (e.g., a phenol, amine, or thiol) is reacted with the this compound linker.
-
The reaction is typically carried out in the presence of a base (e.g., potassium carbonate, cesium carbonate, or diisopropylethylamine) in a polar aprotic solvent like DMF or acetonitrile.
-
The reaction mixture is heated to facilitate the nucleophilic substitution of the bromine atom.
-
After completion, the product, which is the E3 ligase ligand conjugated to the linker, is purified using standard techniques like column chromatography or preparative HPLC.
Step 2: Functionalization and Attachment of the Second Ligand (POI Ligand)
-
The other end of the linker (in this case, the N-ethylacetamide group, which is generally not reactive for direct conjugation) would ideally be a protected functional group (e.g., a protected amine or carboxylic acid) that can be deprotected after the first coupling. For a linker like this compound, a more practical approach would be to use a linker with two distinct reactive ends from the start (e.g., Br-PEG2-N3 or Br-PEG2-COOH).
-
Assuming a linker with a terminal functional group is used, this group is then activated for coupling with the POI ligand. For example, a carboxylic acid can be activated using peptide coupling reagents like HATU or HBTU to form an amide bond with an amine on the POI ligand. An azide (B81097) can be reacted with an alkyne-modified POI ligand via a "click" chemistry reaction (Copper-catalyzed Azide-Alkyne Cycloaddition - CuAAC).
-
The final PROTAC molecule is then purified, typically by preparative HPLC, and its identity and purity are confirmed by analytical techniques such as LC-MS and NMR.
Quantitative Data on PROTACs with Short PEG Linkers
Table 1: Illustrative Degradation Potency of PROTACs with Short PEG Linkers
| PROTAC (Target-Linker-E3 Ligase) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4-PEG3-Pomalidomide | 22Rv1 | 1.8 | >95 | |
| BTK-PEG4-Pomalidomide | MOLM-14 | 7.9 | ~90 | |
| ERRα-PEG2-VHL | HEK293T | ~100 | >80 | |
| BRD4-PEG4-VHL | HeLa | 2.5 | >90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Illustrative Binding Affinities of PROTACs with Short PEG Linkers
| PROTAC Component | Binding Partner | Assay | Binding Affinity (Kd/IC50) | Reference |
| Pomalidomide | Cereblon (CRBN) | TR-FRET | IC50 = 1.1 µM | |
| VHL Ligand (VH032) | VHL | SPR | Kd = 190 nM | |
| JQ1 (BRD4 ligand) | BRD4(BD1) | ITC | Kd = 50 nM |
Experimental Protocols for PROTAC Evaluation
The following are detailed methodologies for key experiments to characterize the activity of a PROTAC synthesized with the this compound linker.
Western Blot for Protein Degradation
This is a standard method to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of PROTAC-induced protein degradation on cell proliferation and viability.
Materials:
-
Cultured cells
-
PROTAC stock solution (in DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: After overnight incubation, treat the cells with serial dilutions of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and read the absorbance.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, and after a short incubation, read the luminescence.
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the data to determine the IC50 value (the concentration of PROTAC that inhibits cell viability by 50%).
Ternary Complex Formation Assays
Several biophysical techniques can be used to confirm and characterize the formation of the POI-PROTAC-E3 ligase ternary complex.
1. Surface Plasmon Resonance (SPR):
-
Principle: Measures changes in the refractive index at the surface of a sensor chip upon binding of molecules.
-
Procedure: One of the proteins (e.g., the E3 ligase) is immobilized on the sensor chip. The other protein (POI) and the PROTAC are then flowed over the chip, and the binding events are monitored in real-time.
2. Isothermal Titration Calorimetry (ITC):
-
Principle: Measures the heat change associated with a binding event.
-
Procedure: A solution of one component (e.g., the PROTAC) is titrated into a solution of the other components (e.g., POI and E3 ligase), and the heat released or absorbed is measured.
3. NanoBRET™ Ternary Complex Assay:
-
Principle: A bioluminescence resonance energy transfer (BRET) based assay performed in live cells.
-
Procedure: The target protein is fused to a NanoLuc® luciferase (the donor), and the E3 ligase is fused to a HaloTag® that is labeled with a fluorescent acceptor. In the presence of a PROTAC that forms a ternary complex, the donor and acceptor are brought into close proximity, resulting in a BRET signal.
Visualizations
Conclusion
The this compound linker represents a valuable, albeit not extensively documented, building block for the synthesis of PROTACs. Its short PEG chain offers a balance of flexibility and hydrophilicity, which can be advantageous for optimizing the properties of a PROTAC. While specific data for this linker is sparse, the general principles of PROTAC design and evaluation outlined in this guide provide a robust framework for its application in targeted protein degradation. The provided protocols and illustrative data serve as a foundation for researchers to design, synthesize, and characterize novel PROTACs incorporating this and similar short-chain PEG linkers for the recruitment of E3 ligases and the degradation of proteins of interest. Further empirical investigation is necessary to fully elucidate the potential of the this compound linker in the development of new therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Guide: N-Ethylacetamide-PEG2-Br for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Ethylacetamide-PEG2-Br, a bifunctional linker used in bioconjugation. The guide covers available supplier information, purity considerations, and the core application of this reagent in modifying proteins and other biomolecules. Due to the limited publicly available data for this specific molecule, this guide also incorporates information from the broader class of bromoacetamide-PEG reagents to provide a comprehensive understanding of its likely applications and experimental context.
Introduction to this compound
This compound, systematically named 2-(2-(2-bromoethoxy)ethoxy)-N-ethylacetamide, is a chemical reagent designed for bioconjugation. It features a bromoacetamide group, which is reactive towards sulfhydryl (thiol) groups, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG linker enhances solubility and can reduce the immunogenicity of the conjugated molecule. These characteristics make it a valuable tool in drug development, diagnostics, and various research applications where the site-specific modification of proteins, peptides, or other thiol-containing molecules is required.
Supplier and Purity Information
Detailed supplier and purity information for this compound (CAS Number: 3026696-74-9) is not widely available in the public domain. However, the following supplier has been identified. Researchers are advised to request a certificate of analysis (CoA) for lot-specific purity data.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Stated Purity/Specification |
| BLDpharm | 3026696-74-9 | C8H16BrNO3 | 254.12 | Not specified.[1] |
Note: The lack of multiple suppliers and publicly available, detailed purity specifications is a current limitation. It is crucial for researchers to perform their own quality control and characterization of the reagent before use in critical applications.
Chemical Properties and Reactivity
This compound belongs to the class of thiol-reactive PEGylation reagents. The key reactive feature is the bromoacetamide group, which selectively reacts with the sulfhydryl groups of cysteine residues in proteins to form a stable thioether bond.[2] This reaction is a nucleophilic substitution where the thiol group acts as the nucleophile and the bromine atom is the leaving group.
The reaction is most efficient at a pH range of 7.5-8.5.[3] While highly selective for thiols, some reactivity with other nucleophilic amino acid side chains, such as histidine and methionine, may occur under certain conditions.
Applications in Research and Drug Development
Bromoacetamide-PEG linkers are versatile tools in bioconjugation and are used in a variety of applications:
-
Antibody-Drug Conjugates (ADCs): These reagents can be used to link cytotoxic drugs to antibodies, targeting the drug to specific cells, such as cancer cells.
-
PEGylation of Therapeutic Proteins: The covalent attachment of PEG chains (PEGylation) to proteins can increase their serum half-life, improve stability, and reduce immunogenicity.[4][5]
-
Protein Labeling: Fluorophores, biotin, or other reporter molecules can be attached to proteins for use in immunoassays, fluorescence microscopy, and other detection methods.
-
Hydrogel Formation: Bifunctional PEG linkers can be used to crosslink polymers to form hydrogels for applications in tissue engineering and controlled drug release.[2]
Experimental Protocols
A specific, validated experimental protocol for this compound is not publicly available. However, a general protocol for the conjugation of a thiol-reactive PEG reagent to a protein is provided below. This should be optimized for the specific protein and linker being used.
Objective: To conjugate this compound to a protein containing a free cysteine residue.
Materials:
-
Protein with at least one free cysteine residue in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
This compound.
-
Reaction buffer (e.g., PBS with EDTA, pH 8.0).
-
Reducing agent (e.g., DTT or TCEP), if reduction of disulfide bonds is necessary.
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).
-
Purification system (e.g., size-exclusion chromatography or dialysis).
Methodology:
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column.
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
-
Linker Preparation:
-
Dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10-100 mM).
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any excess this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted linker and other small molecules from the PEGylated protein using size-exclusion chromatography or dialysis against a suitable storage buffer.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
-
Visualizations
The following diagrams illustrate the key chemical reaction and a typical experimental workflow for the use of this compound.
Caption: Reaction mechanism of this compound with a protein thiol group.
Caption: General experimental workflow for protein conjugation.
References
An In-depth Technical Guide to the PEG Component in PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation.[1][2] These heterobifunctional molecules are composed of two ligands—one binding to a target Protein of Interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[3][4] This linker is far from a passive spacer; it critically dictates the efficacy, selectivity, and drug-like properties of the PROTAC.[5][6][7] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design, offering a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][4][8]
Core Principles of the PEG Linker in PROTACs
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[3][4] This fundamental characteristic addresses a key challenge in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[4][9]
Enhancing Solubility and Physicochemical Properties The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[4][5][10] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving interactions with water and enhancing compatibility with physiological environments.[1][3] This increased solubility is crucial for preventing aggregation and ensuring that the PROTAC remains in solution to engage its targets.[]
Modulating Cell Permeability The relationship between PEG linkers and cell permeability is complex.[4][9] While increased hydrophilicity from PEGylation can hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[2][4] PEG linkers are more likely to adopt folded or collapsed conformations compared to their rigid alkyl counterparts.[4][12] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[4][12] However, excessive PEGylation can lead to decreased cellular uptake; therefore, the optimal number of PEG units must be determined empirically for each PROTAC system.[4]
Facilitating Ternary Complex Formation The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and an E3 ligase.[1][5] The linker's length, flexibility, and composition are critical for achieving an optimal orientation that facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein.[7][13] PEG linkers provide the necessary flexibility to allow the two binding moieties to adopt a favorable conformation for ternary complex formation.[7][14] An optimal linker length is crucial: if too short, steric hindrance can prevent complex formation; if too long, the entropic penalty of binding can reduce efficacy and lead to non-productive binding.[7][13][15]
Quantitative Impact of PEG Linkers on PROTAC Properties
The following tables summarize illustrative data compiled from various sources in the literature, demonstrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties This table illustrates how key physicochemical properties can change with the addition of PEG units. As PEG units are added, the molecular weight (MW) and topological polar surface area (TPSA) increase, which can influence solubility and permeability. The calculated logP (cLogP) may decrease, indicating increased hydrophilicity.
| PROTAC Variant | Linker Composition | MW ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |
| PROTAC-A | Alkyl Chain | ~750 | 5.5 | 150 | 4 | 8 |
| PROTAC-B | PEG2 | ~838 | 4.8 | 168 | 4 | 10 |
| PROTAC-C | PEG4 | ~926 | 4.1 | 186 | 4 | 12 |
| PROTAC-D | PEG6 | ~1014 | 3.4 | 204 | 4 | 14 |
| Data is illustrative and compiled from general principles discussed in the literature.[4] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors. |
Table 2: Impact of PEG Linker Length on Degradation Efficacy This table demonstrates the typical relationship between linker length and degradation potency. There is often an optimal linker length that results in the lowest DC₅₀ (concentration for 50% degradation) and highest Dₘₐₓ (maximum degradation). Linkers that are too short or too long are less effective.[13]
| PROTAC Variant | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | PEG2 | 150 | 75 |
| PROTAC-2 | PEG4 | 25 | >95 |
| PROTAC-3 | PEG6 | 50 | 90 |
| PROTAC-4 | PEG8 | 200 | 60 |
| Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line and target-dependent.[13] |
PROTAC Signaling Pathway and Mechanism of Action
PROTACs co-opt the cell's natural ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[15][16] The process begins with the PROTAC simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[17] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules to the POI.[18] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule, which can then act catalytically to degrade additional POI molecules.[16][17]
Caption: The PROTAC-mediated protein degradation pathway.
Key Experimental Protocols
1. Western Blot for Quantifying PROTAC-Induced Protein Degradation Western blotting is a fundamental technique used to measure the reduction in target protein levels following PROTAC treatment, allowing for the determination of DC₅₀ and Dₘₐₓ values.[19]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a specified time (e.g., 12-24 hours).[14][19]
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal protein loading for each sample.[19]
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[19]
-
SDS-PAGE and Transfer: Load equal amounts of denatured protein per lane onto an SDS-PAGE gel for electrophoretic separation. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[19]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[19]
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
A loading control antibody (e.g., GAPDH, β-actin) should be used to confirm equal protein loading.
-
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to generate a dose-response curve and determine DC₅₀ and Dₘₐₓ.[19]
2. Parallel Artificial Membrane Permeability Assay (PAMPA) PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of a compound across the gastrointestinal tract, serving as a model for cell membrane permeability.[20][21]
Methodology:
-
Donor Plate Preparation: Prepare solutions of the PROTAC compounds in a buffer at a specific pH (e.g., pH 7.4) in a 96-well donor plate.
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with a buffer solution.
-
Membrane Coating: The filter of a 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Assay Assembly: Place the filter plate onto the donor plate, ensuring the coated membrane is in contact with the PROTAC solutions. Then, place this assembly on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate sandwich for a specified period (e.g., 4-16 hours) at room temperature to allow for the passive diffusion of the compounds from the donor plate, through the artificial membrane, and into the acceptor plate.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells, as well as in a reference well from the donor plate, typically using LC-MS/MS.
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated using the concentrations measured in the donor and acceptor wells. This value provides an indication of the compound's ability to passively cross a lipid membrane.[20]
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Rational Design and Future Perspectives
The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[2][4] Advances in structural biology, including X-ray crystallography and cryo-EM, along with computational modeling, are beginning to illuminate the intricate interplay between the linker, the POI, and the E3 ligase in the ternary complex.[22][23][24] These insights are essential for the de novo design of linkers and will accelerate the development of PROTACs with superior potency, selectivity, and drug-like properties.[2][6] The flexibility and tunable nature of PEG linkers will ensure they remain a vital tool in the ongoing optimization of this powerful therapeutic modality.[7]
References
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 22. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 23. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
N-Ethylacetamide-PEG2-Br for Novel PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. The design and synthesis of effective PROTACs hinge on the careful selection of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker. This technical guide focuses on the utility of N-Ethylacetamide-PEG2-Br as a versatile building block in the development of novel PROTACs. While N-Ethylacetamide itself is a simple amide, its structure presents a potential starting point for the development of warheads for various protein targets. The incorporation of a two-unit polyethylene (B3416737) glycol (PEG) linker functionalized with a terminal bromide offers a flexible and hydrophilic spacer, enhancing the physicochemical properties of the resulting PROTAC and providing a reactive handle for conjugation to an E3 ligase ligand. This guide provides a comprehensive overview of the conceptual framework, synthetic strategies, and detailed experimental protocols for the development and characterization of PROTACs utilizing the this compound moiety.
Introduction to PROTAC Technology and the Role of Linkers
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins.[1] A PROTAC consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3] Upon simultaneous binding to the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex.[] This proximity leads to the E3 ligase-mediated polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[5][6]
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex.[7][8] PEG linkers are frequently employed due to their hydrophilicity, which can improve the often-poor solubility of complex PROTAC molecules.[9][10][11] The defined length of PEG units also allows for precise control over the distance between the warhead and the E3 ligase ligand, a crucial factor for optimal ternary complex formation.[9]
This guide explores the potential of this compound as a building block for novel PROTACs. N-Ethylacetamide (C4H9NO) is a simple secondary amide.[2][12] While not a widely recognized warhead, its structure could serve as a scaffold for derivatization to target specific protein binding pockets. The PEG2 linker provides hydrophilicity and flexibility, and the terminal bromide allows for straightforward conjugation to various E3 ligase ligands.
Conceptual PROTAC Design with this compound
For the purpose of this guide, we will consider a hypothetical PROTAC targeting a protein for which N-Ethylacetamide or a derivative could serve as a warhead. The general structure of such a PROTAC is depicted below.
Diagram 1: General Structure of a PROTAC
Caption: A PROTAC molecule consists of a warhead, a linker, and an E3 ligase ligand.
The this compound molecule represents the warhead connected to the linker, ready for conjugation with an E3 ligase ligand.
Experimental Protocols
Synthesis of a Hypothetical PROTAC using this compound
This section outlines a general synthetic scheme for conjugating this compound to a common E3 ligase ligand, such as one targeting the von Hippel-Lindau (VHL) E3 ligase.
Diagram 2: Synthetic Workflow for a Hypothetical PROTAC
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. Acetamide, N-ethyl- [webbook.nist.gov]
- 3. N-Ethylacetamide--acetamide (1/1) | C6H14N2O2 | CID 53437703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. precisepeg.com [precisepeg.com]
- 9. lifesensors.com [lifesensors.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. m.youtube.com [m.youtube.com]
- 12. N-Ethylacetamide | 625-50-3 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for N-Ethylacetamide-PEG2-Br in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system for the selective degradation of target proteins.[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[][5]
The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[1][6] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance aqueous solubility and improve pharmacokinetic profiles.[7][8][9] N-Ethylacetamide-PEG2-Br is a PEG-based linker that can be utilized in the synthesis of PROTACs.[10][11][12]
This compound: A Versatile Linker for PROTAC Synthesis
This compound is a bifunctional linker featuring a terminal bromine atom, which allows for covalent attachment to a nucleophilic functional group on either the POI ligand or the E3 ligase ligand through a nucleophilic substitution reaction. The other end of the linker can be modified to contain a functional group suitable for coupling with the other binding moiety. The PEG component enhances the hydrophilicity of the resulting PROTAC molecule.[7][9][13]
Chemical Structure:
General Principles of PROTAC Synthesis with PEG Linkers
The synthesis of PROTACs is typically a modular process, allowing for the convergent assembly of the final molecule.[1] This involves the synthesis or acquisition of the warhead (POI ligand), the E3 ligase ligand, and a bifunctional linker like this compound, followed by their sequential coupling. Common synthetic strategies include:
-
Nucleophilic Substitution: The bromine atom on this compound is a good leaving group, making it susceptible to nucleophilic attack by functional groups such as amines, phenols, or thiols present on the POI or E3 ligase ligand.
-
Amide Bond Formation: A common method for connecting the components, often facilitated by standard peptide coupling reagents.[1]
-
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction for the final ligation step.[1][]
-
Solid-Phase Synthesis: This technique can simplify purification by immobilizing one of the PROTAC components on a solid support.[1][5][14][15]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution using this compound
This protocol describes the coupling of a POI ligand (or E3 ligase ligand) containing a nucleophilic group (e.g., a phenol (B47542) or amine) with this compound, followed by subsequent modification and coupling to the final component.
Step 1: Alkylation of Component A with this compound
-
Reagents and Materials:
-
Component A (containing a nucleophilic group, e.g., Ar-OH or Ar-NH2) (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve Component A in anhydrous DMF under a nitrogen atmosphere.
-
Add K2CO3 or Cs2CO3 to the solution and stir for 15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-linker conjugate.
-
Step 2: Functional Group Transformation (if necessary)
The N-ethylacetamide group may need to be hydrolyzed to a secondary amine to allow for subsequent coupling.
-
Reagents and Materials:
-
Component A-linker conjugate from Step 1
-
6 M Hydrochloric acid (HCl) or Lithium hydroxide (B78521) (LiOH)
-
Methanol (B129727) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the Component A-linker conjugate in a suitable solvent (e.g., methanol or THF).
-
Add 6 M HCl or a solution of LiOH and stir at room temperature or heat as required.
-
Monitor the reaction by LC-MS.
-
Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.
-
Dry the organic layer and concentrate to yield the deprotected intermediate.
-
Step 3: Final Amide Coupling to Component B
-
Reagents and Materials:
-
Deprotected intermediate from Step 2 (1.0 eq)
-
Component B-COOH (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Follow the standard procedure for amide bond formation as described in the literature.[1]
-
Dissolve Component B-COOH in anhydrous DMF.
-
Add HATU and DIPEA and stir for 15 minutes.
-
Add the deprotected intermediate from Step 2.
-
Stir the reaction at room temperature overnight.
-
Work up and purify the final PROTAC by flash column chromatography or preparative HPLC.
-
Data Presentation
Table 1: Representative Reagents for PROTAC Synthesis using PEG Linkers
| Reagent Class | Examples | Function |
| Coupling Reagents | HATU, HBTU, EDC | Facilitate amide bond formation.[1] |
| Bases | DIPEA, Triethylamine, K2CO3, Cs2CO3 | Neutralize acids, activate substrates.[1] |
| Solvents | DMF, DCM, THF | Dissolve reactants. |
| Deprotection Agents | TFA, HCl, Piperidine | Remove protecting groups (e.g., Boc, Fmoc).[1] |
| Click Chemistry | CuSO4·5H2O, Sodium Ascorbate | Catalyze the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] |
Table 2: Summary of PROTAC Synthesis Strategies with PEG Linkers
| Synthesis Strategy | Key Reaction | Advantages |
| Amide Bond Formation | Carboxylic acid + Amine → Amide | Robust, well-established chemistry.[1] |
| Nucleophilic Substitution | Nucleophile + Alkyl Halide → Substitution | Effective for linking phenols, amines, and thiols. |
| Click Chemistry (CuAAC) | Azide + Alkyne → Triazole | High efficiency, high yield, and good functional group tolerance.[1][] |
| Solid-Phase Synthesis | Reactions on a solid support | Simplified purification, potential for automation and library synthesis.[1][5][14][15] |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. google.com [google.com]
- 3. researchgate.net [researchgate.net]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. explorationpub.com [explorationpub.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. nbinno.com [nbinno.com]
- 9. precisepeg.com [precisepeg.com]
- 10. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 14. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Conjugating N-Ethylacetamide-PEG2-Br to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful conjugation of N-Ethylacetamide-PEG2-Br, a bromoacetyl-activated polyethylene (B3416737) glycol (PEG) linker, to target ligands, particularly proteins and peptides. The protocols outlined below cover the reaction chemistry, experimental procedures, purification of the conjugate, and characterization methods.
Introduction
This compound is a heterobifunctional linker containing a bromoacetyl group and a PEG2 spacer. The bromoacetyl group is an effective electrophile that can form stable covalent bonds with nucleophilic functional groups present on biomolecules. This process, known as PEGylation, can enhance the therapeutic properties of proteins, peptides, and other ligands by increasing their solubility, stability, and in vivo half-life, while potentially reducing their immunogenicity.[1][2]
The primary targets for the bromoacetyl group on a protein are the side chains of specific amino acid residues. The reactivity is highly dependent on the nucleophilicity of the target and the reaction pH.[3] By controlling the reaction conditions, a degree of selectivity for specific residues can be achieved.
Reaction Chemistry and Selectivity
The conjugation of this compound to a target ligand proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The carbon atom adjacent to the bromine in the bromoacetyl group is electrophilic and susceptible to attack by a nucleophile, leading to the displacement of the bromide leaving group and the formation of a stable covalent bond.
Primary Nucleophilic Targets on Proteins:
-
Cysteine (Thiol Group): The thiol group of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (S⁻). The reaction with a bromoacetyl group is rapid and results in a stable thioether linkage.[3] This reaction is often favored for site-specific modification due to the relatively low abundance and high reactivity of accessible cysteine residues.
-
Lysine (B10760008) (ε-Amino Group): The primary amine on the side chain of lysine can also act as a nucleophile. However, its reactivity is highly pH-dependent, as the unprotonated amine is the reactive species.[3]
-
Histidine (Imidazole Group): The imidazole (B134444) ring of histidine can be alkylated, with its reactivity also being pH-dependent.[3]
pH-Dependent Selectivity:
The pH of the reaction buffer is a critical parameter for controlling the selectivity of the conjugation reaction.
-
For Cysteine-Specific Modification: Performing the reaction at a pH of 6.5-7.5 favors the modification of thiols. At this pH, the thiol group (pKa ~8.5) is partially in its more nucleophilic thiolate form, while the amino group of lysine (pKa ~10.5) is predominantly protonated and therefore less reactive.[3][4]
-
For Amine Modification: To target lysine residues, a higher pH of 8.5-9.5 is required to increase the proportion of deprotonated, nucleophilic primary amines.[5] However, at this pH, reaction with cysteine will also be very rapid.
The following diagram illustrates the reaction mechanism for the conjugation of this compound to a cysteine residue.
Quantitative Data on Reactivity
The following table summarizes the relative reactivity of the bromoacetyl group with different amino acid residues and the effect of pH.
| Target Residue | Nucleophilic Group | Reaction pH | Relative Reactivity | Remarks |
| Cysteine | Thiol (Thiolate) | 6.5 | High | The thiolate anion is the primary reactive species. Reaction rate is significantly higher than with maleimides at this pH.[3][4] |
| Cysteine | Thiol (Thiolate) | 7.4 | Very High | Rate is dependent on the pKa of the specific cysteine residue.[3] |
| Cysteine | Thiol (Thiolate) | 9.0 | Extremely High | At higher pH, the concentration of the highly reactive thiolate anion increases.[4] |
| Lysine | ε-Amino | 7.4 | Low | The amino group is mostly protonated and thus not very nucleophilic.[3] |
| Lysine | ε-Amino | 8.5 - 9.5 | Moderate | A higher pH is required to deprotonate the amine and increase its reactivity. |
| Histidine | Imidazole | 7.4 | Moderate | Reactivity increases as the pH approaches and surpasses the pKa of the imidazole ring (~6.0).[3] |
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to a protein ligand. Optimization of the molar ratio of linker to ligand, reaction time, and temperature may be necessary for specific applications.
Materials and Reagents
-
Target ligand (protein or peptide)
-
This compound
-
Conjugation Buffer (e.g., Phosphate-buffered saline (PBS), HEPES, or Borate (B1201080) buffer) at the desired pH
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) - if targeting cysteines that form disulfide bonds
-
Quenching Reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Desalting columns or dialysis cassettes for purification
-
Analytical equipment for characterization (e.g., SDS-PAGE, Mass Spectrometry, HPLC)
General Experimental Workflow
The following diagram outlines the general workflow for the conjugation and purification process.
Protocol for Cysteine-Specific Conjugation
This protocol is optimized for targeting free thiol groups on cysteine residues.
-
Preparation of Target Ligand:
-
If the target protein has disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-20 fold molar excess of a reducing agent like DTT or TCEP in a suitable buffer for 1-2 hours at room temperature.
-
Remove the excess reducing agent using a desalting column, buffer exchanging into a désoxygénated conjugation buffer (e.g., PBS, pH 6.5-7.5).
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Preparation of this compound:
-
Immediately before use, dissolve this compound in a water-miscible organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10-100 mM).
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the this compound stock solution to the prepared protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent with a free thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 20-50 mM. This will react with any unreacted bromoacetyl groups.
-
Incubate for 30 minutes at room temperature.
-
Protocol for Amine-Specific Conjugation
This protocol is designed to target primary amines on lysine residues.
-
Preparation of Target Ligand:
-
Dissolve the target protein in a conjugation buffer with a pH of 8.5-9.5 (e.g., borate buffer).
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Preparation of this compound:
-
Prepare a fresh stock solution of this compound in a water-miscible organic solvent as described above.
-
-
Conjugation Reaction:
-
Add a 10-50 fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 2-6 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Quench the reaction by adding a reagent with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
Purification of the PEGylated Ligand
After the conjugation reaction, it is essential to purify the PEGylated ligand from unreacted linker, unreacted ligand, and quenching reagents.[] The choice of purification method depends on the size and properties of the target ligand.
| Purification Method | Principle | Application |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Highly effective for removing small molecules like unreacted PEG linker and quenching reagents from larger protein conjugates.[] |
| Ion Exchange Chromatography (IEX) | Separation based on net charge. | Can be used to separate the PEGylated protein from the un-PEGylated protein, as PEGylation can shield surface charges.[] |
| Dialysis / Ultrafiltration | Separation based on molecular weight cutoff. | Useful for removing small molecule impurities. Multiple buffer exchanges are typically required. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Suitable for the purification of smaller PEGylated peptides. |
Characterization of the Conjugate
The purified PEGylated ligand should be characterized to confirm successful conjugation and to determine the degree of PEGylation.
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached to the ligand.
-
HPLC (SEC, IEX, or RP-HPLC): Can be used to assess the purity of the conjugate and to separate species with different degrees of PEGylation.
-
UV-Vis Spectroscopy: To determine the protein concentration of the final conjugate.
By following these detailed application notes and protocols, researchers can effectively conjugate this compound to their target ligands and purify the resulting conjugates for further downstream applications in research, diagnostics, and drug development.
References
- 1. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for N-Ethylacetamide-PEG2-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylacetamide-PEG2-Br is a heterobifunctional linker designed for the targeted modification of biological molecules. This reagent incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of two units, enhancing solubility and reducing steric hindrance, an N-ethylacetamide group, and a reactive bromoacetyl group. The bromoacetyl group is a haloacetyl derivative that can selectively alkylate nucleophilic residues on proteins, most notably the thiol group of cysteine residues, but also potentially the imidazole (B134444) ring of histidine and the epsilon-amino group of lysine (B10760008) residues in a pH-dependent manner. This targeted covalent modification makes this compound a valuable tool in proteomics, drug development, and the study of cellular signaling pathways.
These application notes provide a comprehensive experimental workflow for utilizing N--Ethylacetamide-PEG2-Br to label proteins, with a specific focus on targeting cysteine residues. The protocols described herein cover protein alkylation, characterization of the resulting conjugate, and a potential application in studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is known to be regulated by cysteine modifications.[1][2][3]
Core Applications
-
Site-Specific Protein Modification: The primary application of this compound is the covalent labeling of proteins at specific amino acid residues. By controlling the reaction conditions, particularly pH, a degree of selectivity for cysteine residues can be achieved.
-
Probing Protein Structure and Function: Covalent modification with a PEG linker can be used to study the role of specific residues in protein function, protein-protein interactions, and conformational changes.
-
Development of Bioconjugates: This reagent can be used to link proteins to other molecules of interest, such as small molecule drugs, imaging agents, or affinity tags, for applications in targeted drug delivery and diagnostics.
-
Quantitative Proteomics: While not isotopically labeled, the mass shift introduced by the PEG linker allows for the differentiation of labeled and unlabeled peptides in mass spectrometry-based proteomics experiments.
Experimental Workflow Overview
The general workflow for using this compound to modify a target protein involves several key stages: protein preparation, the alkylation reaction, quenching of the reaction, and finally, characterization of the PEGylated protein. Each of these stages requires careful optimization to achieve the desired labeling efficiency and specificity.
Detailed Experimental Protocols
Protocol 1: Alkylation of a Cysteine-Containing Protein
This protocol provides a general method for the alkylation of a protein with accessible cysteine residues using this compound. Note: Optimal conditions (e.g., molar excess of the reagent, reaction time, and temperature) should be determined empirically for each specific protein.
Materials:
-
Target protein containing at least one accessible cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 2-Mercaptoethanol (B42355) or L-cysteine
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis equipment
-
SDS-PAGE reagents
-
Mass spectrometer
Procedure:
-
Protein Preparation:
-
Dissolve the target protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a reducing agent (e.g., 5-10 mM DTT) and incubate at 37°C for 30-60 minutes.
-
Remove the reducing agent using a desalting column or dialysis against the Reaction Buffer. This step is critical as the reducing agent will compete with the protein for the alkylating reagent.
-
-
Alkylation Reaction:
-
Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the reagent over the protein. The optimal molar ratio should be determined experimentally.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing. The reaction should be performed in the dark to minimize potential side reactions.
-
-
Quenching the Reaction:
-
To stop the alkylation reaction, add a quenching solution (e.g., 2-mercaptoethanol or L-cysteine) to a final concentration that is at least 10-fold higher than the initial concentration of this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove the excess unreacted reagent and quenching solution by size-exclusion chromatography (SEC), dialysis, or using a desalting column.
-
-
Characterization of the Conjugate:
-
SDS-PAGE Analysis: Analyze the purified protein by SDS-PAGE. A successful PEGylation will result in a shift in the molecular weight of the protein, which will be visible as a higher molecular weight band compared to the unmodified protein.
-
Mass Spectrometry (MS) Analysis: For more precise characterization, analyze the intact protein by mass spectrometry (e.g., ESI-MS) to determine the number of PEG units attached per protein molecule.[4][5] To identify the specific site(s) of modification, the protein can be digested with a protease (e.g., trypsin) followed by LC-MS/MS analysis of the resulting peptides.
-
Protocol 2: Labeling of Cell Surface Proteins
This protocol outlines a general procedure for labeling accessible cysteine or histidine residues on the surface of live cells. Note: This protocol requires careful optimization to maintain cell viability.
Materials:
-
Cultured cells in suspension or adherent
-
This compound
-
Labeling Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS, pH 7.4
-
Quenching Solution: L-cysteine or glutathione
-
Cell lysis buffer
-
Western blot reagents
Procedure:
-
Cell Preparation:
-
Wash the cells twice with ice-cold Labeling Buffer to remove any media components.
-
Resuspend the cells in ice-cold Labeling Buffer to a concentration of 1-10 x 10^6 cells/mL.
-
-
Cell Surface Labeling:
-
Prepare a fresh stock solution of this compound in DMSO.
-
Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM. The optimal concentration should be determined to maximize labeling while minimizing cytotoxicity.
-
Incubate the cells on ice or at 4°C for 30-60 minutes with gentle agitation.
-
-
Quenching and Washing:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-20 mM.
-
Incubate for 10 minutes on ice.
-
Wash the cells three times with ice-cold Labeling Buffer to remove unreacted reagent and quenching solution.
-
-
Cell Lysis and Analysis:
-
Lyse the labeled cells using a suitable cell lysis buffer.
-
Analyze the cell lysate by Western blot using an antibody against a protein of interest that is expected to be labeled. A shift in the molecular weight of the protein will indicate successful labeling.
-
Alternatively, the labeled proteins can be enriched and identified using proteomic techniques.
-
Data Presentation
Quantitative data from protein PEGylation experiments should be summarized to assess the efficiency and specificity of the labeling reaction.
Table 1: Quantitative Summary of Protein Alkylation Efficiency
| Parameter | Value | Method of Determination |
| Molar Ratio (Reagent:Protein) | 20:1 | - |
| Reaction Time | 2 hours | - |
| Reaction Temperature | Room Temperature | - |
| % Labeled Protein | 85% | Densitometry of SDS-PAGE or MS |
| Average PEG units per Protein | 1.2 | Intact Protein Mass Spectrometry |
Table 2: Identification of Modification Sites by Mass Spectrometry
| Peptide Sequence | Modified Residue | Mass Shift (Da) | Confidence Score |
| TASYCGRIILET | Cys-123 | +217.26 | 98% |
| VHLTGKLPENY | His-256 | +217.26 | 75% |
| K*VLPVPEK | Lys-310 | +217.26 | 30% |
* Indicates the modified residue.
Application Example: Probing the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. The activity of EGFR is regulated by the binding of its ligand, EGF, which leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades. Importantly, the intracellular kinase domain of EGFR contains a critical cysteine residue (Cys797) in its ATP-binding pocket.[1][2][3] The redox state of this cysteine can modulate the kinase activity of EGFR.[1][2]
This compound can be used as a chemical probe to investigate the role of Cys797 and other accessible cysteine or histidine residues in EGFR signaling. By covalently modifying these residues, it is possible to study the impact on EGFR activation and downstream signaling events.
By treating cells with this compound and then stimulating with EGF, researchers can assess the effect of cysteine alkylation on key downstream events such as the phosphorylation of ERK and AKT. A reduction in the phosphorylation of these downstream kinases would suggest that the modification of EGFR by the PEGylated probe inhibits its signaling capacity. This approach can provide valuable insights into the role of specific residues in EGFR function and could aid in the development of novel therapeutic strategies targeting this important receptor.
References
- 1. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox regulation of epidermal growth factor receptor signaling through cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols: N-Ethylacetamide-PEG2-Br in Cell-Based Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from within a cell.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker.[1] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's natural protein disposal machinery, the proteasome.[1][3] The choice of linker is critical in PROTAC design as it dictates the spatial orientation of the POI and E3 ligase, influencing the efficiency of ternary complex formation and subsequent degradation.[2]
N-Ethylacetamide-PEG2-Br is a versatile linker component used in the synthesis of PROTACs.[4][5] It features a polyethylene (B3416737) glycol (PEG) spacer, which can enhance solubility and permeability, and a terminal bromine atom that allows for covalent attachment to another part of the PROTAC molecule during synthesis.[6] This document provides detailed application notes and protocols for utilizing a hypothetical PROTAC synthesized with an this compound linker in cell-based degradation assays.
Mechanism of Action
A PROTAC incorporating the this compound linker will follow the general mechanism of action for targeted protein degradation. Once the PROTAC enters the cell, it engages both the target protein and an E3 ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN), to form a ternary complex.[3][7] This complex then facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]
Quantitative Data Summary
The efficacy of a PROTAC is typically assessed by its ability to induce degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[3] These values are determined by treating cells with varying concentrations of the PROTAC and measuring the remaining protein levels.
Table 1: Example Degradation Potency Data
| Parameter | Description | Typical Value Range |
| DC50 (nM) | The concentration of the PROTAC required to induce 50% degradation of the target protein.[3] | 0.1 - 100 nM |
| Dmax (%) | The maximum percentage of target protein degradation achieved.[3] | > 80% |
| Degradation t1/2 (hours) | The time required to achieve half-maximal degradation at a given concentration.[3] | 1 - 8 hours |
Table 2: Example Anti-proliferative Activity Data
| Parameter | Description | Typical Value Range |
| IC50 (nM) | The concentration of the PROTAC that inhibits cell proliferation by 50%.[3] | 1 - 500 nM |
| GI50 (nM) | The concentration of the PROTAC that causes 50% inhibition of cell growth. | 1 - 500 nM |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol describes the use of Western blotting to quantify the degradation of a target protein following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: The following day, treat the cells with serial dilutions of the PROTAC. Include a vehicle-only (DMSO) control. The final DMSO concentration should typically be kept below 0.5%.[3]
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After incubation, wash the cells with cold PBS and then lyse them with RIPA buffer.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
Sample Preparation: Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[3]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane with TBST.
-
Repeat the incubation with the primary antibody for the loading control, followed by the appropriate secondary antibody.[3]
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Luminescence-Based Assay for Target Protein Degradation (e.g., Nano-Glo® HiBiT)
This protocol describes a high-throughput, plate-based method to measure target protein degradation in live cells using a reporter system like the Nano-Glo® HiBiT assay.[8]
Materials:
-
Cell line endogenously tagged with a reporter (e.g., HiBiT) at the target protein locus
-
White, opaque-bottom multi-well plates suitable for luminescence measurements
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Nano-Glo® HiBiT Lytic Detection System
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed the HiBiT-tagged cells in a white, opaque-bottom multi-well plate.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Add the diluted PROTAC to the wells. Include a vehicle-only (DMSO) control.[3]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points.[3]
-
Lytic Measurement:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.[3]
-
At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature.[3]
-
Add a volume of the lytic reagent equal to the volume of the cell culture in each well.[3]
-
Place the plate on an orbital shaker for a few minutes at room temperature to ensure complete cell lysis and signal stabilization.[3]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.[3]
-
Normalize the luminescence signal of the treated wells to the DMSO control wells to determine the percentage of remaining target protein.[3]
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax values.[3]
-
Conclusion
This compound is a valuable building block for the synthesis of PROTACs. The protocols and information provided in this document offer a framework for the characterization of PROTACs containing this linker in cell-based degradation assays. Proper experimental design and data analysis are crucial for accurately determining the potency and efficacy of these novel therapeutic agents. The use of orthogonal assays, such as Western blotting and luminescence-based methods, is recommended to validate the degradation of the target protein.
References
- 1. Protein Degradation and PROTACs [promega.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
N-Ethylacetamide-PEG2-Br: A Versatile Linker for PROTAC-Based Cancer Research
Application Note & Protocols
For researchers, scientists, and drug development professionals, N-Ethylacetamide-PEG2-Br serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a promising class of therapeutics in cancer research. This short-chain polyethylene (B3416737) glycol (PEG) linker offers a balance of hydrophilicity and structural simplicity, facilitating the assembly of effective protein degraders. Its defined length and chemical properties play a pivotal role in optimizing the efficacy and pharmacokinetic properties of the resulting PROTACs.
Principle of Application: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
This compound functions as this critical linker. The bromo-functional group allows for covalent attachment to a nucleophilic site on either the POI ligand or the E3 ligase ligand, while the N-ethylacetamide group can be modified for connection to the other binding moiety. The PEG2 unit enhances the solubility of the PROTAC molecule, a common challenge in drug development, and provides the necessary spatial orientation to facilitate the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
Key Advantages of this compound in PROTAC Design
-
Enhanced Solubility: The hydrophilic nature of the PEG component improves the aqueous solubility of the final PROTAC molecule, which is often a limitation for these relatively large and complex structures.
-
Optimal Length for Ternary Complex Formation: The length of the linker is a critical determinant of a PROTAC's efficacy. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker can lead to inefficient ubiquitination. The PEG2 length often represents a favorable starting point for linker optimization studies.
-
Chemical Tractability: The terminal bromine atom provides a reactive handle for straightforward conjugation to various ligands through nucleophilic substitution reactions, simplifying the synthetic process.
-
Biocompatibility: PEG is a well-established biocompatible polymer, which can contribute to reduced immunogenicity and improved in vivo performance of the PROTAC.
Experimental Protocols
While specific experimental details will vary depending on the target protein and the chosen ligands, the following protocols provide a general framework for the synthesis and evaluation of PROTACs utilizing the this compound linker.
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol outlines a representative synthesis where this compound is used to connect a POI-binding ligand (containing a nucleophilic group, e.g., a phenol (B47542) or amine) and an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide (B1683931) with a suitable functional group for amide bond formation).
Materials:
-
POI-binding ligand with a free hydroxyl or amino group
-
This compound
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
E3 ligase ligand with a carboxylic acid group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent
-
DIPEA (N,N-Diisopropylethylamine)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
Alkylation of the POI Ligand:
-
Dissolve the POI-binding ligand in DMF.
-
Add K₂CO₃ (or another suitable base) to the solution.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate by flash column chromatography.
-
-
Deprotection (if necessary):
-
If the N-ethylacetamide group is protected (e.g., with a Boc group), perform the appropriate deprotection step.
-
-
Amide Coupling with E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand with a carboxylic acid in DMF.
-
Add HATU and DIPEA to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add the purified intermediate from step 1 (containing the free amine from the deprotected N-ethylacetamide group) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work up the reaction as described in step 1.
-
Purify the final PROTAC product by preparative HPLC to obtain a high-purity compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: In Vitro Evaluation of PROTAC-Mediated Protein Degradation
This protocol describes a general workflow to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in a cancer cell line.
Materials:
-
Cancer cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting equipment and reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate the cancer cells in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration.
-
Treat the cells with the different concentrations of the PROTAC or vehicle for a specified time (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the loading control band.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.
-
Determine the DC₅₀ (concentration at which 50% of the protein is degraded) by plotting the percentage of degradation against the PROTAC concentration and fitting the data to a dose-response curve.
-
Data Presentation
While specific quantitative data for PROTACs utilizing this compound is not available in the public domain without referencing a specific proprietary research paper, the following table illustrates how such data would be structured for clear comparison. The values presented are hypothetical and for illustrative purposes only.
| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM) | Maximum Degradation (%) | IC₅₀ (nM) (Cell Viability) |
| PROTAC-A | Kinase X | Breast Cancer (MCF-7) | 50 | 95 | 150 |
| PROTAC-B | Transcription Factor Y | Prostate Cancer (PC-3) | 120 | 88 | 300 |
| PROTAC-C | Receptor Z | Lung Cancer (A549) | 75 | 92 | 200 |
Visualization of Key Processes
To further elucidate the role of this compound in PROTAC-mediated cancer research, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC development.
Step-by-step guide for N-Ethylacetamide-PEG2-Br conjugation chemistry
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed guide to the conjugation of N-Ethylacetamide-PEG2-Br to biomolecules, a critical process in the development of advanced therapeutics and diagnostics. This linker, featuring a thiol-reactive bromoacetamide group and a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, enables the stable and specific modification of proteins, peptides, and other molecules containing free sulfhydryl groups.
Introduction to this compound Conjugation
This compound is a heterobifunctional crosslinker used in bioconjugation. The bromoacetamide moiety reacts specifically with the thiol groups of cysteine residues via a nucleophilic substitution reaction, forming a stable thioether bond. The PEG2 spacer enhances the solubility and reduces the steric hindrance of the conjugated molecule. This targeted conjugation is pivotal in creating antibody-drug conjugates (ADCs), PEGylated proteins with improved pharmacokinetic profiles, and fluorescently labeled probes for imaging applications. PEGylation, the process of attaching PEG chains to molecules, can enhance drug stability, prolong circulation half-life, and reduce immunogenicity.
Reaction Principle and Signaling Pathway
The core of this conjugation chemistry is the alkylation of a thiol group by the bromoacetyl group of the linker. This reaction proceeds via an S\textsubscript{N}2 mechanism where the sulfur atom of the cysteine residue acts as a nucleophile, attacking the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a stable carbon-sulfur bond.
Application Notes and Protocols for PROTAC Assembly using N-Ethylacetamide-PEG2-Br and Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is a critical component influencing the PROTAC's efficacy, cellular permeability, and pharmacokinetic properties.[3] Polyethylene glycol (PEG) linkers are frequently employed to enhance solubility and provide optimal spatial orientation for the formation of a stable ternary complex between the POI and the E3 ligase.[3]
This document provides detailed protocols for the assembly of a PROTAC using N-Ethylacetamide-PEG2-Br as a versatile linker precursor and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" for the final ligation step.[2][4] We will use the well-characterized oncoprotein, Bromodomain-containing protein 4 (BRD4), as an exemplary target. Degradation of BRD4 has been shown to downregulate the expression of the c-MYC oncogene, leading to cell cycle arrest and apoptosis in cancer cells.[3][5]
Data Presentation
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes representative degradation data for BRD4-targeting PROTACs with short PEG linkers, providing an expected range of potency for a PROTAC assembled using the described methodology.
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 | VHL Ligand | BRD2/3/4 | Prostate Cancer Cells | <1 | >90 | [6] |
| MZ1 | VHL Ligand | BRD4 | HeLa | <100 | >90 | [6] |
| L134 (22a) | DCAF11 Ligand | BRD4 | - | 7.36 | >98 | [7][8][9] |
| dBET1 | Cereblon Ligand | BRD4 | LS174t | ~1000 (for complete degradation) | >95 | [10] |
Experimental Protocols
This section provides a step-by-step guide for the synthesis of a BRD4-targeting PROTAC, starting from the functionalization of the this compound linker, followed by the click chemistry assembly and subsequent cellular evaluation.
Protocol 1: Synthesis of Azido-functionalized Linker (N-Ethylacetamide-PEG2-N3)
This protocol describes the conversion of the bromo-functionalized PEG linker to an azide (B81097), making it ready for click chemistry.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis and workup
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine (3x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-Ethylacetamide-PEG2-N3.
Protocol 2: PROTAC Assembly via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the final assembly of the PROTAC by coupling the azido-linker with an alkyne-functionalized E3 ligase ligand and a POI ligand (BRD4 inhibitor, JQ1, functionalized with an alkyne). For this example, we will assume the use of an alkyne-modified JQ1 and an azide-modified pomalidomide (B1683931) (a Cereblon E3 ligase ligand).
Reagents and Materials:
-
Alkyne-functionalized JQ1 (1.0 eq)
-
Azide-functionalized Pomalidomide-linker (e.g., Pomalidomide-PEG-N3) (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent system (e.g., t-BuOH/H2O or DMF)
-
Standard glassware for organic synthesis
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
-
Dissolve the alkyne-functionalized JQ1 and the azide-functionalized pomalidomide-linker in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC to obtain the high-purity product.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.
Protocol 3: Evaluation of BRD4 Degradation by Western Blot
This protocol describes the assessment of the synthesized PROTAC's ability to induce the degradation of BRD4 and the downstream target c-MYC in a relevant cancer cell line (e.g., MM.1S multiple myeloma cells).
Materials:
-
MM.1S cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized BRD4 PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Multi-well plates (e.g., 6-well)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-MYC, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Seeding: Culture MM.1S cells in complete growth medium. Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Prepare serial dilutions of the BRD4 PROTAC in complete growth medium to achieve the desired final concentrations. Aspirate the medium from the seeded cells and replace it with the medium containing the PROTAC. Include a vehicle control (DMSO) at the same final concentration as in the highest PROTAC treatment group. Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4, anti-c-MYC, and anti-β-actin antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of BRD4 and c-MYC to the loading control (β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.
BRD4-c-MYC Signaling Pathway
Caption: BRD4-mediated regulation of c-MYC and its inhibition by a BRD4-targeting PROTAC.
Experimental Workflow
Caption: Overall experimental workflow from PROTAC synthesis to cellular evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - American Chemical Society - Figshare [acs.figshare.com]
- 9. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. | Semantic Scholar [semanticscholar.org]
- 10. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing linker length of N-Ethylacetamide-PEG2-Br for better efficacy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to optimize the linker length of Proteolysis Targeting Chimeras (PROTACs) using building blocks like N-Ethylacetamide-PEG2-Br.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the PEG linker in a PROTAC molecule?
The linker in a PROTAC is a critical component, not merely a spacer, that connects the target protein-binding ligand to the E3 ligase-recruiting moiety.[1] Its length, composition, and flexibility directly influence the PROTAC's overall efficacy.[1] Polyethylene glycol (PEG) linkers, such as those derived from this compound, are frequently used due to their favorable physicochemical properties.[1][2]
Key roles of the PEG linker include:
-
Facilitating Ternary Complex Formation: The linker must have an optimal length and flexibility to enable the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][3]
-
Improving Solubility and Permeability: The hydrophilic nature of PEG can enhance the solubility of hydrophobic PROTAC molecules and affect cell permeability, which is crucial for reaching intracellular targets.[3][4]
-
Influencing Pharmacokinetics: PEG linkers can improve a PROTAC's pharmacokinetic profile by reducing renal clearance and minimizing non-specific interactions.[2]
Q2: How does the PEG linker length, such as a PEG2 unit, impact PROTAC efficacy?
The relationship between linker length and PROTAC efficacy is often non-linear and must be determined empirically for each new PROTAC system.[5]
-
Too Short: A linker that is too short can cause steric hindrance, preventing the PROTAC from binding simultaneously to both the target protein and the E3 ligase, thus failing to form a ternary complex.[5][6]
-
Too Long: An excessively long linker can lead to the formation of an unproductive ternary complex where the necessary lysine (B10760008) residues on the target protein are not correctly positioned for ubiquitination.[5] It can also introduce an entropic penalty upon binding, potentially decreasing potency.
-
Optimal Length: The ideal linker length properly orients the target protein and E3 ligase to facilitate efficient ubiquitination and subsequent degradation, leading to improved potency (lower DC₅₀) and maximal degradation (Dₘₐₓ).[1][5]
Q3: What is the "hook effect" and can it be related to the linker?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[7] While not directly caused by the linker itself, a well-designed linker can help mitigate this effect by promoting positive cooperativity, which stabilizes the ternary complex over the binary ones.[7]
Troubleshooting Guide
Problem 1: My PROTAC, synthesized using a PEG2 linker, shows weak or no target degradation.
This is a common issue that can stem from multiple factors. Follow this workflow to diagnose the problem.
Troubleshooting Workflow for Lack of PROTAC Activity
Caption: A logical workflow for troubleshooting lack of PROTAC activity.[7]
Suggested Actions:
-
Assess Cell Permeability: PROTACs can be large molecules with poor membrane permeability.[7] If permeability is low, consider synthesizing analogues with different linker compositions. While PEG linkers improve solubility, sometimes more rigid or alkyl-based linkers can enhance permeability.[8][9]
-
Confirm Target Engagement: Use cellular target engagement assays like CETSA or NanoBRET to confirm that the PROTAC is binding to both the target protein and the E3 ligase within the cell.[7] A lack of engagement points to issues with the ligands or permeability.
-
Evaluate Ternary Complex Formation: Inefficient ternary complex formation is a primary cause of PROTAC failure.[10] Use biophysical assays (e.g., SPR, TR-FRET) to directly measure the formation and stability of the ternary complex.[11] If the complex is weak or unstable, systematically vary the linker length (e.g., synthesize analogues with PEG1, PEG3, PEG4 linkers) to find a more optimal geometry.[10]
-
Check for Productive Ubiquitination: A stable ternary complex may not necessarily be productive for ubiquitination.[7] An in-vitro ubiquitination assay can confirm if the target is being tagged for degradation. If not, the linker may need to be redesigned by changing its attachment points on the warhead or E3 ligase ligand.[7]
Problem 2: My PROTAC's efficacy is good, but selectivity is poor.
Off-target degradation can be a significant issue. The linker plays a role in defining the selectivity of a PROTAC.
Suggested Actions:
-
Modify Linker Length and Rigidity: Systematically varying the linker can alter the orientation of the ternary complex, which can favor the ubiquitination of the intended target over off-targets. For example, a study on EGFR/HER2 degraders showed that extending a linker from two PEG units to three PEG units switched the PROTAC from a dual degrader to a selective EGFR degrader.[12]
-
Change Linker Attachment Points: The "exit vector" where the linker attaches to the ligands is crucial.[13] Changing this position can dramatically alter the geometry of the ternary complex and improve selectivity.
-
Switch E3 Ligase: Different E3 ligases have distinct cellular expression profiles and substrate specificities. If optimizing the linker doesn't improve selectivity, consider switching the E3 ligase recruiter (e.g., from a VHL ligand to a CRBN ligand).[7]
Quantitative Data on Linker Length Optimization
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[5] The following tables summarize experimental data from studies that highlight the impact of linker length on degradation efficiency.
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation [14][15]
| PROTAC Compound | Linker Length (atoms) | ERα Degradation (% of Vehicle Control) |
| 11 | 9 | ~40% |
| 12 | 12 | ~25% |
| 13 | 16 | ~15% (Most Effective) |
| 14 | 19 | ~60% |
| 15 | 21 | ~75% |
| (Data is estimated from published graphs and represents ERα levels after 48-hour treatment. Lower percentage indicates more effective degradation.)[14] |
Table 2: Effect of Linker Length on p38α Degradation [5]
| PROTAC Compound | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC 1 | PEG3 | 150 | 85 |
| PROTAC 2 | PEG4 | 65 | 95 |
| PROTAC 3 | PEG5 | 25 | >98% (Most Effective) |
| PROTAC 4 | PEG6 | 80 | 90 |
| (DC₅₀: half-maximal degradation concentration; Dₘₐₓ: maximum degradation. Lower DC₅₀ and higher Dₘₐₓ indicate better efficacy.) |
Key Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[13]
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates. After allowing them to adhere (typically overnight), treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).[9][13]
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][13]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should be used simultaneously.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection and Analysis: Add a chemiluminescent substrate and image the blot.[9] Perform densitometry analysis to quantify the relative protein levels, normalizing the target protein signal to the loading control signal.
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This biophysical assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in an appropriate assay buffer. Prepare a solution containing fixed concentrations of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase (e.g., GST-tagged).
-
Assay Plate Setup: In a low-volume 384-well plate, add the protein mixture to each well.[9]
-
PROTAC Addition: Add the PROTAC dilutions to the wells. Include a 'no PROTAC' control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.[10]
-
Detection Reagent Addition: Add the TR-FRET donor (e.g., anti-His-terbium) and acceptor (e.g., anti-GST-d2) reagents.[9]
-
Measurement: Incubate again as required, then measure the time-resolved fluorescence on a compatible plate reader. An increase in the FRET signal indicates the formation of the ternary complex.
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[13]
Experimental Workflow for Linker Optimization
Caption: A rational workflow for PROTAC linker selection and optimization.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
N-Ethylacetamide-PEG2-Br stability and degradation in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro stability and degradation of N-Ethylacetamide-PEG2-Br. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental stability data for this compound is limited. The following information is based on established chemical principles of its constituent functional groups: the N-ethylacetamide moiety and the bromo-PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is expected to have moderate stability in aqueous solutions. The molecule has two primary sites susceptible to degradation in an in vitro environment: the carbon-bromine (C-Br) bond and the amide bond. The C-Br bond is the more likely point of initial degradation under physiological conditions.
Q2: What are the potential degradation pathways for this compound?
A2: The two main potential degradation pathways are:
-
Hydrolysis of the Alkyl Bromide: The C-Br bond can undergo nucleophilic substitution by water (hydrolysis) to replace the bromine atom with a hydroxyl group (-OH), forming N-Ethylacetamide-PEG2-OH and hydrobromic acid (HBr). This is often the primary degradation route in aqueous buffers. Alkyl bromides are susceptible to hydrolysis, and the rate can be influenced by pH.[1]
-
Hydrolysis of the Amide Bond: The N-ethylacetamide group contains an amide bond that can be hydrolyzed to yield N-ethyl-amine and acetic acid.[2] However, amide bonds are generally stable under neutral physiological conditions and typically require more extreme pH (acidic or basic) or enzymatic activity for significant cleavage.[2]
Q3: What factors can influence the stability of this compound in my experiments?
A3: Several factors can affect the stability of the compound:
-
pH: The hydrolysis of the C-Br bond in primary alkyl bromides can be accelerated at pH values above 8-9.[1] While the amide bond is relatively stable, strong acidic or basic conditions will promote its hydrolysis.[2]
-
Temperature: Higher temperatures will increase the rate of all chemical reactions, including hydrolysis. For optimal stability, it is recommended to store and handle the compound at low temperatures.
-
Presence of Nucleophiles: Buffers or media containing strong nucleophiles (e.g., thiols, amines) can react with the alkyl bromide, leading to the displacement of the bromine atom.
-
Enzymes: Certain enzymes, such as amidases or dehalogenases, if present in the experimental system (e.g., cell lysates, complex biological media), could potentially accelerate the degradation of the amide or C-Br bond, respectively.
Q4: What are the recommended storage conditions for this compound and its stock solutions?
A4: For the solid compound, storage in a cool, dry, and dark place is recommended. For stock solutions (e.g., in DMSO or an appropriate organic solvent), it is advisable to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no biological activity of the compound. | Degradation of the alkyl bromide, which is likely the reactive functional group for conjugation. | Prepare fresh solutions of the compound immediately before use. Assess the purity of the compound and stock solutions using analytical methods like LC-MS. Consider if your experimental buffer has a high pH or contains nucleophiles that could have reacted with the compound. |
| Inconsistent results between experiments. | Instability of the compound in the experimental media or buffer over the time course of the experiment. | Perform a time-course stability study of this compound in your specific experimental media. Analyze samples at different time points by LC-MS to quantify the remaining intact compound. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation of the parent compound into one or more byproducts. | Characterize the unexpected peaks by mass spectrometry to identify potential degradation products, such as the hydrolyzed alcohol derivative (N-Ethylacetamide-PEG2-OH). |
| Poor conjugation efficiency to a target molecule (e.g., a protein with a thiol group). | The alkyl bromide may have been hydrolyzed prior to the conjugation reaction. | Ensure that the compound is fresh and has been stored properly. Perform the conjugation reaction at a pH that balances the reactivity of the target functional group and the stability of the alkyl bromide. A slightly basic pH (7.5-8.5) is often a good starting point for thiol-alkylation, but be mindful that higher pH increases the rate of hydrolysis.[1] |
Experimental Protocols
Protocol 1: In Vitro Stability Assessment of this compound by LC-MS
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the desired aqueous buffers for the stability study (e.g., phosphate-buffered saline pH 7.4, cell culture medium).
-
-
Incubation:
-
Dilute the stock solution to a final concentration of 100 µM in the pre-warmed (37°C) aqueous buffers.
-
Incubate the solutions at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile (B52724) and store at -20°C until analysis.
-
-
LC-MS Analysis:
-
Analyze the samples by reverse-phase liquid chromatography-mass spectrometry (LC-MS).
-
Monitor the peak area of the parent compound (this compound) and any potential degradation products (e.g., N-Ethylacetamide-PEG2-OH) over time.
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Data Presentation
Table 1: Theoretical Degradation Products of this compound
| Parent Compound | Potential Degradation Pathway | Expected Degradation Product | Change in Molecular Weight |
| This compound | Hydrolysis of Alkyl Bromide | N-Ethylacetamide-PEG2-OH | -17.91 g/mol (Br replaced by OH) |
| This compound | Hydrolysis of Amide Bond | Acetic Acid + Ethylamine-PEG2-Br | Cleavage into two smaller molecules |
Visualizations
Caption: Workflow for assessing the in vitro stability of this compound.
Caption: Potential in vitro degradation pathways of this compound.
References
Technical Support Center: N-Ethylacetamide-PEG2-Br PROTACs and the Hook Effect
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Ethylacetamide-PEG2-Br Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges during your experiments, with a specific focus on mitigating the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC and how does it work?
A1: A Proteolysis-Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to selectively eliminate specific unwanted proteins from cells.[1] It consists of two key components connected by a linker: one ligand that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[1][2] This proximity artificially induces the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1] The this compound component of your PROTAC serves as a linker, connecting the target-binding ligand to the E3 ligase-recruiting ligand.
Q2: What is the "hook effect" in PROTAC experiments?
A2: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[3][4] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[3][5] Instead of a typical sigmoidal dose-response curve where increasing concentration leads to an increased effect up to a plateau, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[3]
Q3: What causes the "hook effect"?
A3: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[3][6] A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[3][6] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[3][4] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[3][4]
Q4: What are the consequences of the "hook effect" for my experiments?
A4: The primary consequence of the hook effect is the potential for misinterpretation of experimental data and an incorrect assessment of a PROTAC's potency and efficacy.[3] Key parameters used to characterize PROTACs, such as DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation), can be inaccurately determined if the hook effect is not recognized.[3][4] A potent PROTAC might be mistakenly classified as inactive if tested only at high concentrations that fall within the hook effect region.[4]
Q5: How can the this compound linker influence the hook effect?
A5: The linker, in this case, this compound, plays a critical role in the formation and stability of the ternary complex.[7][8] The length, flexibility, and chemical properties of the linker dictate the orientation and proximity of the target protein and the E3 ligase.[7] An optimized linker can promote positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the other, thereby stabilizing the ternary complex and potentially mitigating the hook effect.[8][9] Conversely, a suboptimal linker can lead to steric hindrance or unfavorable protein-protein interactions, which can destabilize the ternary complex and exacerbate the hook effect.[9]
Troubleshooting Guide
Problem 1: My dose-response curve shows a bell shape, and degradation decreases at high concentrations.
-
Likely Cause: You are observing the "hook effect."[3]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed.[3]
-
Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[3]
-
Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., Co-Immunoprecipitation, NanoBRET) to directly measure the formation of the ternary complex at different PROTAC concentrations.[3] This can help correlate ternary complex formation with the degradation profile.
-
Problem 2: My PROTAC shows weak or no degradation at any tested concentration.
-
Likely Causes:
-
You may be testing concentrations that are too high and fall entirely within the hook effect region.[3]
-
The target protein or the recruited E3 ligase may not be expressed at sufficient levels in your cell line.[5][6]
-
The incubation time may not be optimal for degradation.[3]
-
The PROTAC compound may be unstable in the cell culture medium.[7]
-
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It is crucial to test a very broad range of concentrations (e.g., 1 pM to 100 µM) to identify the optimal window for degradation.[3]
-
Verify Target and E3 Ligase Expression: Confirm the expression of both the target protein and the recruited E3 ligase in your cell line using Western Blot or qPCR.[5][6]
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.[3]
-
Assess Cell Permeability: If possible, use permeability assays to confirm the cellular uptake of your PROTAC.[5]
-
Check Compound Stability: Assess the stability of your PROTAC in the experimental media over the time course of your experiment.[7]
-
Data Presentation
Table 1: Example Dose-Response Data Exhibiting the Hook Effect
| PROTAC Concentration | % Target Protein Remaining (Normalized to Vehicle) |
| Vehicle (DMSO) | 100% |
| 1 nM | 85% |
| 10 nM | 40% |
| 100 nM | 15% (Dmax) |
| 1 µM | 35% |
| 10 µM | 70% |
| 100 µM | 95% |
Table 2: Key Parameters for PROTAC Characterization
| Parameter | Description | Example Value (from Table 1) |
| DC50 | The concentration of PROTAC at which 50% of the target protein is degraded. | ~15 nM |
| Dmax | The maximum percentage of protein degradation achieved. | 85% |
| Optimal Concentration | The concentration at which Dmax is observed. | 100 nM |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment using Western Blotting.[1]
Materials:
-
Cell culture reagents
-
This compound PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.[5]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[3][5] Include a vehicle-only control. Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[3][5]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.[5]
-
Transfer the proteins to a PVDF membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[5] Use a loading control antibody to normalize protein loading.[5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.[1]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation
This protocol is for assessing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Materials:
-
Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)
-
Non-denaturing Co-IP lysis buffer
-
Antibody against the target protein (or an epitope tag)
-
Protein A/G beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western Blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of PROTAC. To capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).[3] Lyse the cells using a non-denaturing Co-IP lysis buffer.[3]
-
Immunoprecipitation:
-
Washing and Elution: Wash the beads several times with wash buffer to remove non-specifically bound proteins. Elute the protein complexes from the beads.
-
Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel and perform a Western blot. Probe the membrane with antibodies against the E3 ligase and the target protein to confirm the presence of both in the complex.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[7]
Caption: The "Hook Effect": formation of unproductive binary complexes at high PROTAC concentrations.[7]
Caption: A logical workflow for troubleshooting lack of PROTAC activity.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. nanotempertech.com [nanotempertech.com]
Technical Support Center: Improving Ternary Complex Formation with N-Ethylacetamide-PEG2-Br
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Ethylacetamide-PEG2-Br and similar molecules to promote ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in ternary complex formation?
A1: this compound is a chemical linker, likely a component of a larger heterobifunctional molecule such as a Proteolysis Targeting Chimera (PROTAC). In the context of a PROTAC, the this compound linker connects a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase.[1][2] The linker's properties, including its length, flexibility, and hydrophilicity, are critical for correctly positioning the POI and the E3 ligase to form a stable and productive ternary complex, which is the essential first step for subsequent protein degradation.[3][4] The PEG2 component of the linker enhances water solubility and provides flexibility, which can improve the drug-like properties of the PROTAC molecule.[][6]
Q2: What are the key advantages of using a PEG-based linker like this compound?
A2: Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to several advantageous properties.[1] They enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules, which can improve their compatibility with physiological environments.[2][6] The flexibility of PEG linkers allows them to adopt various conformations, which can be crucial for achieving the optimal geometry for ternary complex formation.[1] This flexibility can also help shield the polar surface area of the PROTAC, potentially improving cell permeability.[1]
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon observed in PROTAC-mediated experiments where at high concentrations of the PROTAC, the formation of the desired ternary complex (Target Protein-PROTAC-E3 Ligase) decreases.[3][7] This occurs because the excess PROTAC molecules lead to the formation of binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC), which do not lead to protein degradation.[7] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for ternary complex formation and subsequent degradation.[3][7] Testing lower concentrations, often in the nanomolar to low micromolar range, is recommended to find the "sweet spot" for maximal activity.[7]
Q4: How does linker length and composition affect ternary complex formation?
A4: The length and composition of the linker are critical determinants of the stability and geometry of the ternary complex.[3] An optimal linker length is necessary to effectively bridge the target protein and the E3 ligase. If the linker is too short, it may not be able to span the distance between the two proteins, preventing complex formation. Conversely, a linker that is too long might lead to increased flexibility and instability of the ternary complex.[8] The composition of the linker, such as the inclusion of PEG units, influences solubility and cell permeability.[2] Researchers often need to synthesize and test a series of analogs with different linker lengths and compositions to identify the optimal design for a specific target and E3 ligase pair.[3]
Troubleshooting Guides
Problem 1: No or low formation of the ternary complex detected.
| Possible Cause | Troubleshooting Step |
| Inefficient Ternary Complex Formation | The linker may not be optimal for bridging the target protein and the E3 ligase.[3] Consider synthesizing and testing analogs with different linker lengths and compositions. |
| Low Protein Expression | The expression levels of the target protein or the E3 ligase in the cell model may be insufficient.[3] Verify protein expression levels using techniques like Western Blotting.[3] |
| Incorrect PROTAC Concentration | High concentrations can lead to the "hook effect," while very low concentrations may not be sufficient to induce complex formation.[3] Perform a wide dose-response experiment to determine the optimal concentration.[3] |
| Issues with Cellular Uptake or Stability | The compound may not be cell-permeable or could be rapidly metabolized.[3] Assess cell permeability using assays like the cellular thermal shift assay (CETSA) and evaluate compound stability with LC-MS/MS.[3] |
Problem 2: Inconsistent results between biochemical and cellular assays.
| Possible Cause | Troubleshooting Step |
| Different Experimental Conditions | Biochemical assays with purified proteins may not fully replicate the complex cellular environment.[3] |
| Lack of Orthogonal Validation | Relying on a single assay format can be misleading. |
| Solution | Use a combination of in vitro assays (e.g., TR-FRET, AlphaLISA, SPR, ITC) and in-cell assays (e.g., NanoBRET, CETSA, co-immunoprecipitation) to confirm ternary complex formation and its functional consequences.[3][4] |
Problem 3: Target protein is not degraded despite evidence of ternary complex formation.
| Possible Cause | Troubleshooting Step |
| Non-productive Ternary Complex Conformation | The ternary complex may form, but its geometry might not be suitable for the E3 ligase to ubiquitinate the target protein.[7] |
| Solution | Conduct an in vitro or in-cell ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of the PROTAC.[7] If not, this suggests an issue with the ternary complex geometry, which may require redesigning the linker.[7] |
Experimental Protocols
1. Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
Co-immunoprecipitation is a technique used to study protein-protein interactions. A two-step co-IP approach can be employed to verify the formation of a ternary complex in vivo or in vitro.[9][10]
-
Cell Culture and Transfection: Culture and transfect cells to express tagged versions of the proteins of interest (e.g., Flag-tagged target protein and HA-tagged E3 ligase).[9]
-
Cell Lysis: Lyse the cells to release the proteins.[9]
-
First Immunoprecipitation: Use an antibody against the first tag (e.g., anti-Flag) to pull down the first protein and any interacting partners.[9]
-
Elution: Elute the captured protein complexes.[9]
-
Second Immunoprecipitation: Use an antibody against the second tag (e.g., anti-HA) to immunoprecipitate from the eluted sample.[9]
-
Western Blot Analysis: Analyze the final immunoprecipitated sample by Western blotting to detect the presence of all three components of the ternary complex.[9]
2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for In Vitro Ternary Complex Formation
AlphaLISA is a bead-based immunoassay that can be used to detect and quantify the formation of ternary complexes in a high-throughput format.[11]
-
Reagent Preparation: Prepare the tagged target protein, tagged E3 ligase, and the PROTAC molecule in an appropriate assay buffer.[11]
-
Assay Plate Setup: Add the target protein, E3 ligase, and serial dilutions of the PROTAC to a microplate.[11]
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Addition of AlphaLISA Beads: Add AlphaLISA acceptor beads conjugated to an antibody recognizing the tag on one protein and donor beads conjugated to an antibody for the tag on the other protein.[11]
-
Signal Detection: When the ternary complex forms, the donor and acceptor beads are brought into close proximity, resulting in a luminescent signal that can be measured.[11] A bell-shaped curve is typically observed when plotting the signal against the PROTAC concentration.[12]
Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for ternary complex formation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Ternary complex formation - Profacgen [profacgen.com]
Technical Support Center: Optimizing PROTACs Derived from N-Ethylacetamide-PEG2-Br
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing N-Ethylacetamide-PEG2-Br as a component for developing Proteolysis Targeting Chimeras (PROTACs). The following sections address common challenges encountered during the optimization of target protein degradation.
Frequently Asked Questions (FAQs)
Q1: My PROTAC, synthesized from an N-Ethylacetamide-based E3 ligase ligand, exhibits poor degradation of the target protein (low Dmax). What are the potential causes and how can I address this?
A1: A low maximum degradation level (Dmax) suggests that even at high concentrations, your PROTAC is not efficiently inducing the degradation of the target protein. This can stem from several factors related to the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).
Potential Causes and Troubleshooting Strategies:
-
Inefficient Ternary Complex Formation: The PROTAC may not be effectively bridging the target protein and the E3 ligase. The length and composition of the PEG2 linker might be suboptimal.
-
Solution: Synthesize a library of PROTACs with varying linker lengths and compositions. It is advisable to explore linkers with different rigidity and polarity.
-
-
Poor E3 Ligase Engagement: The N-Ethylacetamide moiety might be a weak binder for the intended E3 ligase, or it may not be orienting the ligase correctly for ubiquitin transfer.
-
Solution: Consider medicinal chemistry efforts to modify the N-Ethylacetamide moiety to enhance its binding affinity and optimize the interaction with the E3 ligase.
-
-
Steric Hindrance: The way the PROTAC orients the two proteins might lead to steric clashes that prevent the E3 ligase from ubiquitinating the target protein.
-
Solution: Altering the attachment point of the linker on either the warhead or the E3 ligase ligand can change the geometry of the ternary complex.
-
Illustrative Data for Linker Optimization:
| Compound ID | Linker Modification | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG2 (Original) | 250 | 35 |
| PROTAC-2 | PEG4 | 150 | 65 |
| PROTAC-3 | Alkyl C8 | 200 | 55 |
| PROTAC-4 | PEG6 | 180 | 60 |
A logical workflow for troubleshooting low degradation is outlined below.
Caption: Troubleshooting workflow for low Dmax.
Q2: The potency of my PROTAC is insufficient (high DC50 value). How can I improve it?
A2: A high DC50 value indicates that a large concentration of your PROTAC is required to achieve 50% degradation of the target protein. This is often related to the binding affinities of the two ends of the PROTAC or the stability of the ternary complex.
Strategies for Potency Enhancement:
-
Improve Warhead Affinity: The part of your PROTAC that binds to the target protein (the warhead) may have low affinity.
-
Solution: Conduct structure-activity relationship (SAR) studies on the warhead to improve its binding affinity for the target protein.
-
-
Enhance E3 Ligase Ligand Binding: As with low Dmax, weak binding of the N-Ethylacetamide moiety to the E3 ligase can result in low potency.
-
Solution: Modify the N-Ethylacetamide ligand to improve its affinity.
-
-
Optimize Ternary Complex Cooperativity: Positive cooperativity, where the formation of the ternary complex is more stable than the individual binary interactions, can significantly enhance potency.
-
Solution: Systematically vary the linker length and composition. A rigid linker might restrict the complex to a more favorable conformation, improving cooperativity.
-
Example Data for Potency Improvement:
| Compound ID | Modification | Target Binding (Kd, nM) | DC50 (nM) |
| PROTAC-1 | Original Warhead | 150 | 250 |
| PROTAC-5 | Modified Warhead | 25 | 40 |
| PROTAC-6 | Modified N-Ethylacetamide | 140 | 120 |
The general mechanism of PROTAC action is depicted in the following diagram.
Caption: PROTAC mechanism of action.
Experimental Protocols
Protocol 1: Western Blot for Measuring Protein Degradation
This protocol is used to quantify the reduction in target protein levels following treatment with a PROTAC.
Materials:
-
Cell culture medium, plates, and cells expressing the target protein.
-
PROTAC compounds dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: Aspirate the medium, wash cells with cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add loading buffer, and denature by heating. Separate the proteins by SDS-PAGE and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay (NanoBRET)
This protocol assesses the formation of the ternary complex in live cells.
Prerequisites:
-
Cells engineered to express the target protein tagged with NanoLuc luciferase.
-
A fluorescently labeled ligand for the E3 ligase (or a fluorescently labeled PROTAC).
Methodology:
-
Cell Plating: Plate the engineered cells in a white, 96-well plate.
-
Compound Addition: Add the PROTAC compound at various concentrations.
-
Fluorescent Ligand Addition: Add the fluorescently labeled E3 ligase ligand.
-
Incubation: Incubate the plate for the desired time to allow for complex formation.
-
Substrate Addition: Add the NanoBRET substrate.
-
Signal Measurement: Measure both the donor (NanoLuc) emission and the acceptor (fluorescent label) emission using a plate reader capable of BRET measurements.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio upon addition of the PROTAC indicates the formation of the ternary complex.
An experimental workflow for PROTAC development is shown below.
Caption: Experimental workflow for PROTAC optimization.
Validation & Comparative
Validating PROTAC Efficacy: A Comparative Guide Featuring the N-Ethylacetamide-PEG2-Br Linker
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[] A critical component of any PROTAC is the linker that connects the target protein ligand to the E3 ligase ligand. The nature of this linker significantly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] This guide provides a comparative framework for validating the activity of PROTACs, with a specific focus on a hypothetical PROTAC utilizing an N-Ethylacetamide-PEG2-Br linker.
The PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[5] The PROTAC molecule is then released to engage in another cycle of degradation, acting in a catalytic manner.[6]
The Role of the Linker: A Focus on this compound
The linker is not merely a spacer but an active component that dictates the geometry and stability of the ternary complex.[7] Its length, rigidity, and chemical composition are critical parameters that require empirical optimization for each target-E3 ligase pair.[8] Linkers are broadly classified and include polyethylene (B3416737) glycol (PEG), alkyl chains, and more rigid structures.[9] PEG linkers, like the this compound, are commonly used to improve the solubility and cell permeability of PROTAC molecules.[10]
The this compound linker offers a balance of flexibility and hydrophilicity due to its PEG component. The ethylacetamide group can influence hydrogen bonding interactions, while the terminal bromine allows for versatile conjugation to a ligand.
Comparative Validation of PROTAC Activity
To assess the efficacy of a PROTAC featuring the this compound linker, a comparative study is essential. This involves benchmarking its performance against PROTACs with different linkers targeting the same protein and E3 ligase. For this guide, we will consider a hypothetical scenario comparing three PROTACs:
-
PROTAC A: Utilizes the this compound linker.
-
PROTAC B: Employs a shorter, more rigid alkyl linker.
-
PROTAC C: Features a longer PEG linker (e.g., PEG4).
The validation process follows a logical workflow, starting from demonstrating target engagement to confirming cellular degradation and assessing downstream effects.
Key Experimental Protocols and Comparative Data
A robust validation strategy employs a suite of orthogonal methods to provide a comprehensive understanding of a PROTAC's performance.[11]
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for effective protein degradation.[12] Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can quantify the formation and stability of this complex.[13]
Experimental Protocol: Fluorescence Polarization (FP) Assay
-
Reagents: Fluorescently labeled ligand for the target protein, purified recombinant target protein, and E3 ligase.
-
Procedure:
-
Incubate the fluorescently labeled ligand with the target protein to establish a baseline polarization value.
-
Titrate increasing concentrations of the PROTAC.
-
In a parallel experiment, pre-incubate the PROTAC with the E3 ligase before titrating against the fluorescent ligand-bound target protein.
-
-
Data Analysis: An increase in fluorescence polarization upon addition of the PROTAC and E3 ligase indicates the formation of a larger, slower-tumbling ternary complex. The cooperativity of complex formation can be calculated from the binding affinities.
Table 1: Comparative Ternary Complex Formation Data (Hypothetical)
| PROTAC | Linker Type | Binary Binding (POI, Kd, nM) | Binary Binding (E3, Kd, nM) | Ternary Complex Affinity (Kd, nM) | Cooperativity (α) |
| A | This compound | 50 | 100 | 25 | 2 |
| B | Alkyl Chain | 55 | 110 | 150 | 0.5 |
| C | PEG4 | 45 | 90 | 15 | 5 |
-
Interpretation: In this hypothetical dataset, PROTAC C with the longer PEG linker shows the highest cooperativity, suggesting it optimally orients the two proteins for interaction. PROTAC A also demonstrates positive cooperativity. PROTAC B, with its rigid linker, exhibits negative cooperativity, which may hinder efficient degradation.
Protein Degradation Assays
The ultimate measure of a PROTAC's activity is its ability to induce the degradation of the target protein within a cellular context. Western blotting and mass spectrometry-based proteomics are the gold standards for this assessment.[14]
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with a dose-response of each PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.[15]
-
SDS-PAGE and Immunoblotting: Separate proteins by gel electrophoresis, transfer to a membrane, and probe with primary antibodies specific for the target protein and a loading control (e.g., GAPDH).[16]
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection. Quantify band intensities to determine the extent of protein degradation.[15]
Table 2: Comparative Protein Degradation Data (Hypothetical)
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) |
| A | This compound | 25 | 90 |
| B | Alkyl Chain | >1000 | 20 |
| C | PEG4 | 10 | 95 |
-
DC50: Concentration at which 50% of the target protein is degraded.
-
Dmax: Maximum percentage of protein degradation achieved.
-
Interpretation: This data suggests that PROTAC C is the most potent and efficacious degrader, followed by PROTAC A. The poor performance of PROTAC B aligns with its negative cooperativity in the ternary complex assay.
Cell Viability Assays
For PROTACs targeting proteins involved in cell survival and proliferation, assessing the impact on cell viability is a crucial downstream functional assay.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.
-
Assay Procedure: After the desired treatment duration (e.g., 72 hours), add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the concentration of the PROTAC that inhibits cell growth by 50% (GI50).
Table 3: Comparative Cell Viability Data (Hypothetical)
| PROTAC | Linker Type | GI50 (nM) |
| A | This compound | 40 |
| B | Alkyl Chain | >2000 |
| C | PEG4 | 15 |
-
Interpretation: The cell viability data corroborates the degradation data, with PROTAC C being the most effective at inhibiting cell growth, followed by PROTAC A.
Logical Framework for Comparative Validation
The validation of a PROTAC with a novel linker like this compound relies on a logical progression of experiments that connect biochemical activity to cellular outcomes.
Conclusion
The validation of a PROTAC's activity is a multifaceted process that requires a combination of biochemical and cellular assays. By systematically comparing a PROTAC with an this compound linker against alternatives with different linker chemistries, researchers can gain a comprehensive understanding of its structure-activity relationship. The hypothetical data presented in this guide illustrates how such a comparative approach can effectively characterize the potency, efficacy, and functional consequences of a novel PROTAC, thereby guiding the selection of lead candidates for further development.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 6. portlandpress.com [portlandpress.com]
- 7. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 13. tandfonline.com [tandfonline.com]
- 14. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
N-Ethylacetamide-PEG2-Br in PROTAC Performance: A Comparative Guide to PEG Linkers
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target-binding ligand and the E3 ligase-recruiting moiety, is a critical determinant of its efficacy, influencing parameters such as degradation efficiency, cell permeability, and pharmacokinetic properties. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comparative analysis of the N-Ethylacetamide-PEG2-Br linker versus other PEG linkers in the context of PROTAC performance, supported by experimental data and detailed protocols.
The Role of PEG Linkers in PROTAC Design
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart hydrophilicity and flexibility to the PROTAC molecule. The length and composition of the PEG linker are crucial for optimal PROTAC function. An appropriately designed linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1][2]
A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can result in reduced efficacy due to increased conformational flexibility and a higher entropic penalty upon binding.[3] Therefore, the optimal linker length must be empirically determined for each specific target protein and E3 ligase pair.
This compound: A Specific PEG Linker Variant
This compound is a PEG-based linker that can be used in the synthesis of PROTACs.[4][5] The "PEG2" designation indicates two ethylene glycol units. The "N-Ethylacetamide" group at one end and the "Bromo" group at the other provide functionalities for conjugation to the E3 ligase ligand and the target protein ligand, respectively.
The N-ethylacetamide moiety may influence the linker's properties compared to more common methoxy-terminated PEG linkers. This terminal amide group could potentially engage in different hydrogen bonding interactions and may affect the overall solubility and cell permeability of the resulting PROTAC.
Comparative Performance of PEG Linkers in PROTACs
Data Presentation: Quantitative Comparison of BRD4-Targeting PROTACs with Different PEG Linkers
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | Standard PEG3 | 25 | >95 | HEK293 |
| PROTAC B | Standard PEG4 | 10 | >98 | HEK293 |
| PROTAC C | Standard PEG5 | 5 | >98 | HEK293 |
| PROTAC D | Standard PEG6 | 15 | >95 | HEK293 |
This table presents a hypothetical but representative dataset based on published trends for BRD4-targeting PROTACs, illustrating the impact of PEG linker length on degradation efficiency. Optimal performance is often observed with a specific linker length (e.g., PEG4 or PEG5 in this example).
Table 2: Influence of Linker Composition on Permeability and Degradation
| PROTAC | Linker Composition | Permeability (Papp, 10⁻⁶ cm/s) | DC50 (nM) |
| PROTAC E | Alkyl Chain (C8) | 0.5 | 50 |
| PROTAC F | Standard PEG4 | 1.2 | 10 |
| Hypothetical PROTAC G | N-Ethylacetamide-PEG2 | Predicted to be moderate | To be determined |
This table compares a hypothetical alkyl linker-containing PROTAC with a standard PEG4 linker, highlighting the generally improved permeability of PEG linkers. The properties of a PROTAC with an N-Ethylacetamide-PEG2 linker would need to be experimentally determined.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of PROTAC performance.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the degradation of a target protein induced by a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293 for BRD4) and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation) values.[6]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Methodology:
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The receiver plate is filled with a buffer solution.
-
Compound Addition: The PROTAC is added to the donor wells of the filter plate.
-
Incubation: The filter plate is placed on top of the receiver plate, and the assembly is incubated for a set period (e.g., 4-16 hours).
-
Quantification: The concentration of the PROTAC in both the donor and receiver wells is measured using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (VA / (Area × time)) × ([drug]acceptor / [drug]donor)
Where VA is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.[7]
Caco-2 Permeability Assay
Objective: To evaluate the permeability of a PROTAC across a cell monolayer, which models the human intestinal epithelium and can account for active transport and efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a multi-well transwell plate and cultured for approximately 21 days to form a differentiated monolayer with tight junctions.
-
Assay Procedure:
-
The PROTAC is added to the apical (A) side of the monolayer.
-
Samples are taken from the basolateral (B) side at various time points.
-
To assess efflux, the PROTAC is added to the basolateral side, and samples are taken from the apical side.
-
-
Analysis: The concentration of the PROTAC in the samples is quantified by LC-MS/MS. The apparent permeability (Papp) in both directions (A to B and B to A) is calculated. The efflux ratio (Papp B to A / Papp A to B) can then be determined.[6]
Mandatory Visualizations
Caption: A diagram illustrating the signaling pathway of PROTAC-mediated protein degradation.
Caption: A logical workflow for the synthesis and evaluation of PROTACs with different linkers.
Conclusion
The linker is a critical component in PROTAC design, with its length and composition profoundly impacting the molecule's performance. While direct comparative data for this compound is limited, the established principles of PEG linker "tuning" provide a strong framework for its application. The ethylacetamide cap may offer unique properties affecting solubility and cell permeability that warrant experimental investigation. A systematic approach, employing robust and standardized assays such as Western blotting and permeability assessments, is essential to determine the optimal linker for a given PROTAC, ultimately accelerating the development of novel and effective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
N-Ethylacetamide-PEG2-Br Linker in PROTACs: A Comparative Guide to E3 Ligase Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target protein ligand and the E3 ligase ligand. This guide provides a comparative analysis of the N-Ethylacetamide-PEG2-Br linker's potential effects on E3 ligase binding affinity, contextualized within the broader understanding of polyethylene (B3416737) glycol (PEG)-based linkers in PROTAC design. While direct experimental data for this specific linker is limited in publicly available literature, this guide leverages established principles and data from structurally similar linkers to provide valuable insights for researchers.
The Critical Role of Linkers in Ternary Complex Formation
The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker is not merely a spacer but plays a crucial role in influencing the stability and geometry of this ternary complex.[1] Its length, flexibility, and chemical composition can significantly impact the binding affinity of the PROTAC for both the target protein and the E3 ligase, ultimately dictating the efficiency of protein degradation.[2][3]
Comparison of PEG-Based Linkers on E3 Ligase Binding Affinity
PEG linkers are widely employed in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability, and their flexibility, which can facilitate optimal orientation of the two ligands for ternary complex formation.[1][4] The length of the PEG chain is a key parameter that is often optimized to achieve maximal degradation potency.
| Linker Type | E3 Ligase | Target Protein | Observed Effect on Binding/Degradation | Reference |
| Short PEG Linkers (e.g., PEG1-PEG3) | VHL | BRD4 | Often provide a good balance of rigidity and flexibility, leading to stable ternary complex formation and potent degradation. A PEG2 linker was identified as being in a "sweet spot" for ternary-complex stability in some studies. | [] |
| Medium PEG Linkers (e.g., PEG4-PEG6) | VHL/CRBN | Various | Can be optimal for certain target-ligase pairs where a longer distance is required to avoid steric hindrance and achieve a productive ternary complex conformation. | [4][6] |
| Long PEG Linkers (e.g., >PEG6) | CRBN | BTK | In some cases, longer linkers can lead to decreased degradation potency due to increased conformational flexibility and potential entropic penalties. However, for some targets, longer linkers are necessary to bridge the two proteins effectively. | [4] |
| Alkyl Linkers | VHL | PI3K/mTOR | Often used as a comparator to PEG linkers. Can be effective but may lead to lower solubility. Flexible alkyl chains have been shown to exhibit superior degradation efficiency in some contexts. | [2] |
Note: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The this compound linker, with its short PEG2 chain, would be expected to fall within the category of short PEG linkers, potentially offering a favorable balance of properties for many PROTAC applications. The ethylacetamide group may influence solubility and conformational rigidity compared to a simple PEG chain.
Experimental Protocols for Measuring E3 Ligase Binding Affinity
Accurate determination of binding affinity is crucial for optimizing PROTAC design. Several biophysical techniques are commonly used to characterize the interaction between a PROTAC, an E3 ligase, and a target protein.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) and equilibrium binding affinity (KD).[7][8][9]
Protocol for Ternary Complex Characterization using SPR:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD1).
-
In a separate experiment, inject a series of concentrations of the target protein over a fresh sensor chip with immobilized PROTAC to determine the other binary binding affinity (KD2).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase.
-
The resulting sensorgrams will show the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for the ternary complex formation. Cooperativity can be assessed by comparing the affinity of the ternary complex to the binary interactions.[7]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][11][12]
Protocol for Ternary Complex Characterization using ITC:
-
Sample Preparation: Prepare solutions of the E3 ligase, target protein, and PROTAC in the same buffer to minimize heat of dilution effects.
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution to determine the binary binding thermodynamics.
-
Titrate the PROTAC into the target protein solution to determine the other binary binding thermodynamics.
-
-
Ternary Titration:
-
Saturate the E3 ligase with the PROTAC by preparing a solution with a slight molar excess of the PROTAC.
-
Titrate this binary complex solution into the target protein solution.
-
-
Data Analysis: The resulting thermogram is integrated to yield the heat released or absorbed per injection. This data is then fit to a suitable binding model to determine the thermodynamic parameters of the ternary complex formation.[13]
AlphaScreen/AlphaLISA
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and AlphaLISA are bead-based proximity assays that are well-suited for high-throughput screening of PROTAC-induced ternary complex formation.[14][15]
Protocol for Ternary Complex Detection using AlphaLISA:
-
Reagent Preparation:
-
Use a tagged E3 ligase (e.g., His-tagged) and a tagged target protein (e.g., GST-tagged).
-
Prepare AlphaLISA acceptor beads conjugated with an antibody against one tag (e.g., anti-His) and donor beads conjugated with an antibody against the other tag (e.g., anti-GST).
-
-
Assay Setup:
-
In a microplate, add the E3 ligase, target protein, and a dilution series of the PROTAC.
-
Incubate to allow for ternary complex formation.
-
-
Bead Addition: Add the acceptor and donor beads to the wells.
-
Signal Detection: Incubate in the dark and then read the plate on an AlphaScreen-compatible reader. A signal is generated when the donor and acceptor beads are brought into proximity by the formation of the ternary complex. The signal intensity is proportional to the amount of ternary complex formed.[16]
Visualizing the Logic of PROTAC Linker Comparison and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the logical relationship in linker comparison and a typical experimental workflow for assessing E3 ligase binding affinity.
Caption: Logical flow of how linker properties influence PROTAC performance metrics.
Caption: Workflow for evaluating PROTAC E3 ligase binding and degradation efficacy.
References
- 1. precisepeg.com [precisepeg.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aragen.com [aragen.com]
- 8. o2hdiscovery.co [o2hdiscovery.co]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. resources.revvity.com [resources.revvity.com]
Flexible vs. Rigid Linkers for Targeted Protein Degradation: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor in the field of targeted protein degradation (TPD). A key architectural element of a PROTAC, the linker, plays a pivotal role in its efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of flexible and rigid linkers, supported by experimental data, to inform the strategic design of next-generation protein degraders.
The linker component of a PROTAC connects a ligand that binds to the target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation is essential for the subsequent ubiquitination and proteasomal degradation of the POI.[1] The choice between a flexible or a rigid linker profoundly influences the stability and geometry of this complex, ultimately dictating the success of the degradation event.[2][3]
Comparing Linker Characteristics
Flexible linkers, most commonly composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, offer synthetic accessibility and the ability to improve the solubility of PROTAC molecules.[1][2] Their conformational freedom can facilitate the necessary interactions within the ternary complex.[1] However, this high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the complex and may contribute to poor physicochemical properties.[1]
Rigid linkers, which often incorporate cyclic structures like piperazine (B1678402) or aromatic rings, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving pharmacokinetic properties.[2] However, their conformational constraint means that an optimal geometry for ternary complex formation is less likely to be achieved by chance and requires more precise design.[2]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values. The following tables summarize experimental data from various studies, comparing the performance of flexible and rigid linkers in degrading specific protein targets.
| Linker Type | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Flexible (Alkyl/Ether) | < 12 atoms | Not specified | No degradation | - | [4] |
| Flexible (Alkyl/Ether) | 12 - 29 atoms | Not specified | Submicromolar | - | [4] |
| Flexible (Alkyl/Ether) | 21 atoms | Not specified | 3 | 96 | [4] |
| Flexible (Alkyl/Ether) | 29 atoms | Not specified | 292 | 76 | [4] |
| Flexible (PEG) | 12 atoms | Estrogen Receptor α (ERα) | Effective | - | [4] |
| Flexible (PEG) | 16 atoms | Estrogen Receptor α (ERα) | More Potent | - | [4] |
| Flexible (PEG) | Parent PROTAC 54 | Androgen Receptor (AR) | Exhibited degradation | - | [4] |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | Androgen Receptor (AR) | No activity | - | [4] |
| Flexible (Alkyl) | Nine-atom alkyl chain | CRBN | Concentration-dependent decrease | - | [4] |
| Flexible (PEG) | Three PEG units | CRBN | Weak degradation | - | [4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating PROTACs, the following diagrams illustrate the key processes.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.
Caption: Logical relationship of linker properties.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells after PROTAC treatment.[4]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software. Normalize to a loading control (e.g., GAPDH, β-actin).
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.[2][5]
-
Sample Preparation:
-
Purify the target protein and the E3 ligase complex.
-
Prepare solutions of the proteins and the PROTAC in the same buffer to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the protein (e.g., E3 ligase) into the sample cell of the calorimeter.
-
Load the PROTAC into the injection syringe.
-
Perform a series of injections of the PROTAC into the protein solution while monitoring the heat changes.
-
To measure ternary complex formation, the sample cell can contain both the E3 ligase and the target protein.
-
-
Data Analysis:
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.[5][]
-
Sensor Chip Preparation:
-
Immobilize one of the binding partners (e.g., the E3 ligase) onto a sensor chip.
-
-
Binding Analysis:
-
Flow a solution containing the PROTAC over the sensor surface to measure the binary interaction.
-
To measure ternary complex formation, inject a solution containing both the PROTAC and the target protein over the E3 ligase-immobilized surface.
-
The binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass change.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
NanoBRET™ Ternary Complex Assay
This assay measures the formation of the ternary complex in living cells based on bioluminescence resonance energy transfer (BRET).[][7]
-
Cell Line Engineering:
-
Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase and/or the E3 ligase fused to a HaloTag® protein.
-
-
Assay Procedure:
-
Plate the engineered cells in a white, opaque 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
Treat the cells with varying concentrations of the PROTAC.
-
Add the Nano-Glo® Substrate to measure the BRET signal.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the emission signal at 618 nm by the emission signal at 460 nm.
-
Plot the BRET ratio against the PROTAC concentration and fit the data to determine the potency of ternary complex formation (EC50).
-
Conclusion
The choice between a flexible and a rigid linker is a critical decision in PROTAC design that significantly impacts its performance.[2][4] Flexible linkers, such as alkyl and PEG chains, offer synthetic ease and have been widely utilized.[4] However, there is a growing body of evidence suggesting that rigid linkers can lead to improved potency, selectivity, and drug-like properties by pre-organizing the molecule for optimal ternary complex formation.[2] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a diverse range of linker types and lengths.[4] A systematic evaluation using a combination of biophysical, cellular, and in vivo assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency and to ultimately develop novel and effective targeted protein degraders.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. researchgate.net [researchgate.net]
Validating PROTAC-Mediated Degradation with N-Ethylacetamide-PEG2-Br: A Comparative Western Blot Guide
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest.[1][2] A crucial step in the development of novel PROTACs, such as those synthesized using linkers like N-Ethylacetamide-PEG2-Br, is the rigorous validation of their efficacy and mechanism of action. Western blotting remains a cornerstone technique for quantifying the degradation of a target protein.[1]
This guide provides a detailed protocol for validating protein degradation induced by a PROTAC incorporating the this compound linker. It also offers a comparative framework against alternative validation methods and outlines critical considerations for researchers in drug development.
PROTAC Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[2] This proximity, facilitated by the PROTAC molecule, leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3] The result is the selective removal of the target protein from the cell.
Comparative Analysis of Degradation Validation Methods
While Western blotting is a widely used and reliable method, several orthogonal techniques can provide a more comprehensive validation of PROTAC activity. Each method offers distinct advantages and disadvantages in terms of throughput, sensitivity, and the type of data generated.
| Method | Principle | Advantages | Disadvantages | Key Parameters |
| Western Blot | Size-based separation of proteins followed by antibody-based detection.[2] | Widely accessible, provides molecular weight information, relatively low cost. | Low throughput, semi-quantitative, requires specific antibodies.[4][5] | DC50, Dmax |
| ELISA | Antibody-based capture and detection of a specific protein in a plate-based format. | Higher throughput than Western blot, quantitative. | Requires validated antibody pairs, may have a limited dynamic range. | DC50, Dmax |
| Flow Cytometry | Intracellular staining with a fluorescently labeled antibody to quantify protein levels in single cells. | High throughput, single-cell resolution, can be multiplexed. | Requires cell permeabilization, potential for spectral overlap. | % of positive cells, Mean Fluorescence Intensity |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins.[6] | Global and unbiased view of protein changes, high sensitivity. | Complex data analysis, lower throughput, expensive instrumentation. | Fold change in protein abundance |
| HiBiT/NanoBRET | Luciferase-based reporter system to quantify protein levels.[5] | High throughput, quantitative, suitable for live-cell assays. | Requires genetic engineering of cells to express tagged proteins. | Luminescence signal |
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.[1] Dmax : The maximum percentage of protein degradation achieved.[1]
Detailed Western Blot Protocol for PROTAC Validation
This protocol outlines the necessary steps to assess the degradation of a target protein following treatment with a PROTAC containing the this compound linker.
Materials and Reagents
-
Cell line expressing the target protein
-
PROTAC with this compound linker (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Negative control (e.g., an inactive epimer of the PROTAC or a non-degrading inhibitor)[3]
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4x Laemmli sample buffer
-
Precast or hand-casted SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin, or Vinculin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Experimental Procedure
1. Cell Treatment
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[3]
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range to determine the DC50 would be from 1 nM to 10 µM.
-
Treat the cells with varying concentrations of the PROTAC for a predetermined duration (e.g., 4, 8, 16, or 24 hours).[3] Include a vehicle-only control (e.g., 0.1% DMSO) and a negative control.[1]
2. Cell Lysis and Protein Quantification
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[1]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[3]
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes, with occasional vortexing.[3]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Transfer the supernatant containing the soluble protein to fresh, pre-chilled tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[7]
3. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[3] Include a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer and Immunoblotting
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[3]
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
Repeat the immunoblotting process for the loading control protein.
5. Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.[7]
-
Capture the chemiluminescent signal using a digital imaging system.[1]
-
Quantify the band intensities using densitometry software.
-
Normalize the band intensity of the target protein to the corresponding loading control for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[1]
Considerations for PROTACs with this compound Linker
When working with a novel PROTAC, such as one incorporating the this compound linker, it is important to recognize that its physicochemical properties may influence its behavior in cellular assays. The PEG (polyethylene glycol) component of the linker can affect solubility and cell permeability.[8] Therefore, optimization of the Western blot protocol may be necessary.
-
Time-Course Experiment: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24, and 48 hours) at a fixed, high concentration of the PROTAC to determine the optimal treatment duration for maximal degradation.
-
Concentration Range: The initial concentration range for the dose-response experiment may need to be adjusted based on the potency of the new PROTAC.
-
Solubility: Ensure that the PROTAC is fully dissolved in DMSO and diluted in culture medium to avoid precipitation, which can lead to inaccurate results.
By following this comprehensive guide and considering the specific properties of the this compound linker, researchers can effectively validate the degradation of their target protein and advance the development of novel PROTAC-based therapeutics.
References
Navigating the Labyrinth of Specificity: A Comparative Guide to Off-Target Effects of PROTACs Employing N-Ethylacetamide-PEG2-Br
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted drug discovery, offering a powerful modality to eliminate disease-causing proteins. However, ensuring the precise degradation of the intended target while minimizing off-target effects remains a critical challenge. This guide provides a comprehensive comparison of methodologies to evaluate the off-target effects of PROTACs, with a focus on those utilizing an N-Ethylacetamide-PEG2-Br linker-warhead moiety. While specific experimental data for a PROTAC with this exact linker is not publicly available, this guide presents illustrative data and detailed protocols to empower researchers in their quest for highly specific protein degraders.
Understanding the Challenge: Sources of Off-Target Effects
Off-target effects in PROTACs can arise from several factors, leading to unintended protein degradation and potential toxicity.[1][2] The primary sources include:
-
Warhead Promiscuity: The ligand targeting the protein of interest (POI) may bind to other proteins with similar structural motifs.
-
E3 Ligase Ligand Off-Targets: The ligand recruiting the E3 ubiquitin ligase (e.g., pomalidomide (B1683931) for Cereblon) can have its own set of off-target binders. For instance, pomalidomide-based PROTACs have been observed to degrade zinc-finger (ZF) proteins.[3][4]
-
Ternary Complex-Dependent Off-Targets: The formation of the PROTAC-induced ternary complex (POI-PROTAC-E3 ligase) can create novel protein-protein interactions, leading to the degradation of proteins that do not directly bind to the PROTAC itself.
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation and may contribute to off-target pharmacology.[3]
The this compound component serves as a linker, connecting the POI ligand and the E3 ligase ligand. While the linker itself is not designed to have biological activity, its length and flexibility can influence the formation and stability of both on-target and off-target ternary complexes.[]
Comparative Analysis of Methodologies for Off-Target Profiling
A multi-pronged approach is essential for a thorough assessment of PROTAC specificity.[1][3] This section compares key experimental techniques, presenting hypothetical data for a theoretical PROTAC, "Compound X," which incorporates the this compound linker.
Global Proteomics: An Unbiased View
Mass spectrometry-based global proteomics is the gold standard for identifying potential off-target effects in an unbiased manner.[6][7] This technique allows for the quantification of thousands of proteins in cells treated with the PROTAC versus a vehicle control.
Table 1: Illustrative Global Proteomics Data for Compound X
| Protein | Gene Name | Log2 Fold Change (Compound X vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein A | TPA | -4.5 | <0.001 | No (On-Target) |
| Protein B | PTNB | -3.8 | <0.005 | Yes |
| Protein C | PTNC | -1.2 | 0.04 | Yes |
| Protein D | PTND | -0.5 | 0.25 | No |
| Zinc Finger Protein 1 | ZFP1 | -2.5 | 0.01 | Yes |
Note: This table presents hypothetical data for illustrative purposes. A significant negative Log2 fold change with a low p-value suggests potential degradation that requires further validation.[3]
Orthogonal Validation: Confirming the Hits
Once potential off-targets are identified through global proteomics, orthogonal methods are crucial for validation.[3][6]
Table 2: Comparison of Orthogonal Validation Methods
| Method | Principle | Throughput | Quantitative? | Notes |
| Western Blotting | Antibody-based detection of specific proteins. | Low | Semi-quantitative | A widely used and straightforward technique to confirm the degradation of specific proteins.[1] |
| Targeted Mass Spectrometry (e.g., PRM, SRM) | Quantifies specific peptides from target proteins. | Medium | Yes | Offers high sensitivity and specificity for validating proteomics hits. |
| In-Cell Western/ELISA | Antibody-based quantification in a plate format. | High | Yes | Suitable for higher-throughput validation of a panel of potential off-targets.[1] |
Target Engagement: Is the PROTAC Binding?
Confirming that the PROTAC directly engages with a potential off-target is a critical step in distinguishing direct from indirect effects.
Table 3: Target Engagement Assays
| Method | Principle | Cellular Context | Notes |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein against thermal denaturation. | Yes | Can be used to assess target engagement in intact cells, providing physiological relevance.[1][3] |
| NanoBRET™ Target Engagement Assay | Measures the binding of a PROTAC to a NanoLuc®-tagged protein in live cells. | Yes | A sensitive and quantitative method for measuring intracellular target engagement. |
| Fluorescence Polarization (FP) Assay | Measures changes in the polarization of fluorescently labeled ligands upon binding. | No (In vitro) | Useful for determining binary binding affinities in a purified system.[7] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results.
Global Proteomic Analysis Workflow
-
Cell Culture and Treatment: Culture a relevant human cell line to 70-80% confluency. Treat cells with the PROTAC at various concentrations, including a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer).[3]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.[1][6]
-
Isobaric Labeling: Label the peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.[1][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[1][6]
-
Data Analysis: Identify and quantify proteins using specialized software. Proteins with a significant and dose-dependent decrease in abundance in the PROTAC-treated samples are considered potential off-targets.[1]
Cellular Thermal Shift Assay (CETSA) Protocol
-
Treatment: Treat intact cells with the PROTAC at the desired concentration.
-
Heating: Heat the cells to a range of temperatures to induce protein denaturation.
-
Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analysis: Analyze the amount of soluble protein at each temperature point by Western blotting or other protein quantification methods. A shift in the melting curve to a higher temperature indicates protein stabilization due to PROTAC binding.[1]
Visualizing the Process
Diagrams can clarify complex biological processes and experimental workflows.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for identifying PROTAC off-target effects.
Conclusion
A rigorous and multi-faceted validation process is paramount to ensure the specificity of PROTACs and mitigate potential toxicity.[6] While no specific off-target data for a PROTAC utilizing an this compound linker is currently published, the methodologies outlined in this guide provide a robust framework for researchers. By combining unbiased global proteomics with targeted orthogonal validation and target engagement assays, drug developers can build a comprehensive data package. This thorough approach will instill a high degree of confidence in the selectivity of their PROTAC candidates, ultimately paving the way for safer and more effective targeted protein degradation therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
N-Ethylacetamide-PEG2-Br Linker: A Comparative Guide to its Influence on PROTAC Selectivity
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) necessitates a deep understanding of each of its three components: the warhead, the E3 ligase ligand, and the intervening linker. The linker, far from being a passive spacer, plays a critical role in dictating the efficacy, selectivity, and pharmacokinetic properties of the resulting heterobifunctional degrader. This guide provides a comprehensive comparison of the N-Ethylacetamide-PEG2-Br linker's potential influence on PROTAC selectivity, supported by experimental data from studies on analogous short-chain polyethylene (B3416737) glycol (PEG) linkers.
The Pivotal Role of the Linker in PROTAC Selectivity
The selectivity of a PROTAC is not solely determined by the binding affinity of its warhead to the target protein. Instead, it is a complex interplay of factors that govern the formation and stability of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker's length, chemical composition, and rigidity are key determinants in this process. An optimal linker facilitates a favorable conformation for ubiquitination of the target protein, while a suboptimal linker can lead to steric hindrance, unproductive binding, or off-target degradation.
Short PEG linkers, such as the this compound, are frequently employed in PROTAC design due to their ability to confer hydrophilicity, which can improve solubility and cell permeability. The inclusion of an amide functionality, as in the N-Ethylacetamide moiety, can introduce a degree of rigidity and provide hydrogen bonding opportunities that may influence the conformation of the ternary complex.
Comparative Analysis of Linker Performance
Table 1: Comparative Degradation Potency (DC50) of BTK-Targeting PROTACs with Different Linkers
| PROTAC | Linker Type | Linker Length (atoms) | Target Protein | DC50 (nM) | E3 Ligase | Cell Line |
| Hypothetical PROTAC A | N-Ethylacetamide-PEG2 | ~10 | BTK | Estimated 5-20 | CRBN | MOLM-14 |
| PROTAC 1 (Similar to MT802) | PEG | ~12 | BTK | 8 | CRBN | MOLM-14 |
| PROTAC 2 (Alkyl Chain) | Alkyl | 11 | BTK | 50 | CRBN | MOLM-14 |
Note: The data for the hypothetical PROTAC A is an estimation based on the trend that shorter, more rigid PEG linkers can sometimes lead to improved potency.
Table 2: Comparative Selectivity of BRD4-Targeting PROTACs
| PROTAC | Linker Type | Linker Length (atoms) | BRD4 Degradation (DC50, nM) | BRD2 Degradation (DC50, nM) | BRD3 Degradation (DC50, nM) | E3 Ligase |
| Hypothetical PROTAC B | N-Ethylacetamide-PEG2 | ~10 | Estimated <50 | Estimated >500 | Estimated >500 | VHL |
| MZ1 | PEG | ~12 | 18 | >1000 | >1000 | VHL |
| dBET1 | PEG | ~15 | 4.3 | 2.5 | 3.3 | CRBN |
Note: The data for the hypothetical PROTAC B is an estimation based on the principle that linker optimization can significantly enhance selectivity for one family member over others.
Experimental Protocols
To rigorously assess the influence of the this compound linker on PROTAC selectivity, a series of key experiments should be performed. The following are detailed methodologies for these essential assays.
Western Blotting for Target Protein Degradation
This protocol is used to quantify the extent of target protein degradation upon treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Global Proteomics for Selectivity Profiling
This method provides an unbiased assessment of a PROTAC's selectivity across the entire proteome.
-
Sample Preparation: Culture and treat cells with the PROTAC at a concentration around its DC50 value and a vehicle control. Lyse the cells and digest the proteins into peptides using trypsin.
-
Isobaric Labeling: Label the peptide samples with tandem mass tags (TMT) or similar isobaric labels to enable multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by high-resolution LC-MS/MS.
-
Data Analysis: Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.
Ternary Complex Formation Assays
Several biophysical techniques can be used to quantify the formation of the ternary complex.
-
NanoBRET™ Assay (in-cell):
-
Cell Line Engineering: Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag® in a suitable cell line.
-
Assay Execution: Treat the cells with the HaloTag® ligand and then with a serial dilution of the PROTAC. Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates ternary complex formation.
-
-
Surface Plasmon Resonance (SPR) (in vitro):
-
Immobilization: Immobilize the E3 ligase on a sensor chip.
-
Binding Analysis: Flow the target protein over the chip in the presence of varying concentrations of the PROTAC.
-
Data Analysis: Measure the binding kinetics and affinity of the ternary complex formation.
-
Visualizing PROTAC Mechanisms and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Logical Relationship of Linker Properties.
Safety Operating Guide
Safe Disposal of N-Ethylacetamide-PEG2-Br: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of N-Ethylacetamide-PEG2-Br is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, synthesized from available safety data for its constituent parts and general principles for halogenated organic compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., nitrile) tested to EN 374. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | A standard laboratory coat should be worn. |
| Ventilation | All handling should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.[1] |
Step-by-Step Disposal Protocol
This protocol is based on the hazardous properties of the brominated and acetamide (B32628) components of the molecule. The polyethylene (B3416737) glycol (PEG) portion is generally considered non-hazardous and biodegradable[2]. However, the entire compound must be treated as hazardous waste.
Step 1: Segregation of Waste
Proper segregation is the most critical step in laboratory waste management. This compound is a halogenated organic compound due to the presence of bromine.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[3]
-
Rationale: Halogenated and non-halogenated solvent wastes must be kept separate for proper treatment and disposal, which often involves different incineration processes.[4]
Step 2: Preparing the Waste Container
-
Action: The container must be made of a material compatible with the chemical waste and have a secure, tight-fitting lid. Label the container with "Halogenated Organic Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful).
-
Rationale: Proper labeling prevents accidental mixing of incompatible wastes and ensures that the disposal facility has accurate information for safe handling.
Step 3: Transferring the Waste
-
Action: Carefully transfer the this compound waste into the designated halogenated organic waste container. If the waste is in a solution, transfer the entire solution. If it is a solid, use a clean spatula.
-
Rationale: Avoids spills and contamination of the surrounding area.
Step 4: Decontamination of Empty Containers
-
Action: The original container of this compound must be decontaminated before it can be considered for recycling or regular disposal. Rinse the container three times with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as halogenated organic waste.
-
Rationale: Ensures that no residual chemical is released into the environment. The rinsate is considered hazardous and must be disposed of accordingly.
Step 5: Storage of Waste
-
Action: Store the sealed halogenated organic waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Rationale: Prevents accidental spills, reactions, and unauthorized access.
Step 6: Final Disposal
-
Action: Arrange for the collection of the halogenated organic waste by a licensed hazardous waste disposal contractor. Provide the contractor with the full chemical name and any available safety data. The recommended final disposal method is high-temperature incineration at a licensed facility.
-
Rationale: Ensures that the waste is destroyed in a manner that is safe for the environment and compliant with regulations. Incineration is a common method for the disposal of halogenated organic compounds.[5]
Hazard Summary and Disposal Route
The following table summarizes the key hazard information for the components of this compound and the resulting disposal pathway.
| Component | Key Hazards | Disposal Consideration |
| N-Ethylacetamide | Harmful if swallowed. | Requires disposal at an industrial combustion plant.[1] |
| Bromine (as part of an organic compound) | Halogenated organic compounds are treated as hazardous waste. | Must be segregated as halogenated waste; incineration is a common disposal method.[3] |
| Polyethylene Glycol (PEG) | Generally considered non-hazardous and biodegradable.[2] | The hazardous nature of the rest of the molecule dictates the disposal method. |
| This compound (Overall) | Assumed Hazardous and Halogenated | Segregate as Halogenated Organic Waste and dispose of via a licensed contractor for incineration. |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling N-Ethylacetamide-PEG2-Br
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of N-Ethylacetamide-PEG2-Br, a bifunctional molecule incorporating an N-ethylacetamide group, a polyethylene (B3416737) glycol (PEG) linker, and a reactive bromide. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of its constituent functional groups: alkyl bromides, PEGylated compounds, and N-substituted amides.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE, drawing on best practices for handling alkyl halides and other potentially hazardous research chemicals.[1][2][3][4]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory at all times.[3] A full-face shield must be worn over goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance.[1][2][3] | Protects against accidental splashes of the chemical, which could cause serious eye irritation or damage.[1] |
| Hand Protection | Chemically resistant gloves are required. Nitrile gloves are a suitable initial choice, but it is crucial to check the manufacturer's glove compatibility data for the specific solvent being used. Double gloving is recommended for enhanced protection. Gloves should be inspected for any signs of degradation or perforation before and during use and replaced immediately if compromised.[3] | Prevents skin contact, which may cause irritation. Alkyl bromides can be absorbed through the skin. |
| Body Protection | A flame-resistant lab coat is mandatory. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are required at all times in the laboratory. | Provides a barrier against spills and splashes, protecting the skin from potential irritation and absorption. |
| Respiratory Protection | All handling of this compound, especially in powdered form or when creating solutions, must be conducted in a certified chemical fume hood.[5] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][2] | Minimizes the inhalation of any dust, aerosols, or vapors, which may cause respiratory irritation. |
II. Operational Plan: Handling and Use
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
A. Engineering Controls:
-
Ventilation: All work with this compound must be performed in a properly functioning chemical fume hood to control potential vapors and aerosols.[2][5]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
B. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered.
-
Weighing: If the compound is a solid, weigh it out in the fume hood on a tared weigh boat. Avoid creating dust.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly. Many PEGylated reagents are low-melting solids that can be difficult to handle; preparing a stock solution in a suitable solvent like DMSO or DMF can be beneficial.[6][7]
-
Reaction: Conduct all reactions within the fume hood. Ensure reaction vessels are appropriately secured.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[8] Decontaminate the work surface.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a brominated organic compound, it is classified as halogenated organic waste.[9]
A. Waste Segregation:
-
Halogenated Organic Waste: All solutions and materials containing this compound should be disposed of in a clearly labeled, dedicated "Halogenated Organic Waste" container.[9][10]
-
Contaminated Solids: Used weigh boats, pipette tips, and contaminated paper towels should also be placed in the halogenated organic waste container.
-
Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste.
B. Disposal Procedure:
-
Collect all waste in a compatible, sealed container.
-
Label the container clearly with "Halogenated Organic Waste" and list the chemical contents.
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Arrange for pick-up and disposal by the institution's certified hazardous waste management provider.[11] Do not pour this chemical down the drain.[8]
IV. Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
References
- 1. download.basf.com [download.basf.com]
- 2. download.basf.com [download.basf.com]
- 3. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 4. 3m.com [3m.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. confluore.com [confluore.com]
- 8. angenechemical.com [angenechemical.com]
- 9. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 10. chemtalk.com.au [chemtalk.com.au]
- 11. idealresponse.co.uk [idealresponse.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
